4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)11-13-10(14-17-11)8-3-5-9(6-4-8)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZOSTFYGLSNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649222 | |
| Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-28-4 | |
| Record name | 4-[5-(1-Methylethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound with potential applications in pharmaceutical research. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a well-established route for the formation of 3,5-disubstituted 1,2,4-oxadiazoles. The general strategy involves the construction of the oxadiazole ring from a nitrile precursor, followed by functional group manipulations to yield the final carboxylic acid.
The key steps in the synthesis are:
-
Amidoxime Formation: Reaction of a commercially available cyanobenzoate ester with hydroxylamine to form an N'-hydroxyimidamide (amidoxime).
-
Acylation: Acylation of the amidoxime with an appropriate acylating agent, in this case, isobutyryl chloride, to introduce the isopropyl group.
-
Cyclization: Intramolecular cyclization of the O-acylated amidoxime, typically under thermal conditions or in the presence of a base, to form the 1,2,4-oxadiazole ring.
-
Hydrolysis: Saponification of the ester group to the corresponding carboxylic acid to yield the final product.
A patent for the preparation of similar 1,2,4-oxadiazole benzoic acids suggests that these steps can be carried out in a single alcoholic solvent, and in some cases, without the isolation of intermediates, potentially offering a more efficient process.[1]
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate
This initial step involves the conversion of the nitrile group of methyl 4-cyanobenzoate into an amidoxime.
Materials:
-
Methyl 4-cyanobenzoate
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (or another suitable base)
-
Ethanol
-
Water
Procedure:
-
To a solution of methyl 4-cyanobenzoate (1 equivalent) in aqueous ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl 4-(N'-hydroxycarbamimidoyl)benzoate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 4-(N'-(isobutyryloxy)carbamimidoyl)benzoate
The amidoxime intermediate is acylated with isobutyryl chloride to introduce the precursor for the isopropyl group at the 5-position of the oxadiazole ring.
Materials:
-
Methyl 4-(N'-hydroxycarbamimidoyl)benzoate
-
Isobutyryl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 4-(N'-hydroxycarbamimidoyl)benzoate (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude O-acylated intermediate.
Step 3: Synthesis of Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate
The O-acylated intermediate undergoes thermal cyclization to form the 1,2,4-oxadiazole ring.
Materials:
-
Methyl 4-(N'-(isobutyryloxy)carbamimidoyl)benzoate
-
Toluene (or another high-boiling solvent)
Procedure:
-
Dissolve the crude methyl 4-(N'-(isobutyryloxy)carbamimidoyl)benzoate in toluene.
-
Heat the solution to reflux (approximately 110 °C) and maintain for 8-12 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Materials:
-
Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid
Procedure:
-
Dissolve methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyl 4-cyanobenzoate | C₉H₇NO₂ | 161.16 | Solid |
| Methyl 4-(N'-hydroxycarbamimidoyl)benzoate | C₉H₁₀N₂O₃ | 194.19 | Solid |
| Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate | C₁₃H₁₄N₂O₃ | 246.26 | Solid |
| This compound | C₁₂H₁₂N₂O₃ | 232.24 | Solid |
Note: Yields and specific melting points are highly dependent on the reaction scale and purification methods and should be determined experimentally.
Visualizations
Synthetic Pathway
The following diagram illustrates the overall synthetic scheme for the preparation of this compound.
Caption: Synthetic route to the target compound.
Experimental Workflow
This diagram outlines the general laboratory workflow for a single synthetic step, from reaction setup to product isolation.
Caption: General laboratory synthesis workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. This molecule, containing both a 1,2,4-oxadiazole and a benzoic acid moiety, is of significant interest in medicinal chemistry due to its potential as a building block for novel therapeutic agents. This document summarizes its chemical identity, presents available and computationally predicted physicochemical data in a structured format, and outlines detailed experimental protocols for its synthesis and the determination of its key properties. Furthermore, it explores the potential biological relevance of this compound by visualizing key signaling pathways associated with the broader class of 1,2,4-oxadiazole derivatives.
Introduction
This compound is a synthetic organic compound that has gained attention in pharmaceutical research as a versatile scaffold.[1] The presence of the 1,2,4-oxadiazole ring, a bioisostere for esters and amides, imparts metabolic stability and favorable pharmacokinetic properties. The carboxylic acid group provides a handle for further chemical modifications and can participate in crucial interactions with biological targets. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory and anticancer properties, often through the modulation of key signaling pathways.[1] This guide aims to consolidate the available information on the physicochemical characteristics of this specific compound to aid researchers in its application for drug discovery and development.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 915920-28-4 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |
| Molecular Weight | 232.24 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa (acidic) | 3.85 ± 0.10 (Predicted) | ChemAxon |
| LogP | 2.59 (Predicted) | ChemAxon |
Note: Predicted values for pKa and LogP were calculated using ChemAxon's Chemicalize platform and should be considered as estimations.
Experimental Protocols
This section details a representative synthetic protocol for this compound based on established methods for 1,2,4-oxadiazole synthesis. Additionally, standard experimental procedures for the determination of key physicochemical properties are provided.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Reaction Scheme:
Materials:
-
4-(N'-hydroxycarbamimidoyl)benzoic acid
-
Isobutyric acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(N'-hydroxycarbamimidoyl)benzoic acid (1 equivalent) and isobutyric acid (1.1 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 120-140 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining aqueous solubility.
-
An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
Determination of pKa
Potentiometric titration is a standard method for pKa determination.
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is the pH at which half of the acidic protons have been neutralized (the half-equivalence point).
Determination of LogP
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.
-
A known amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.
-
The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Potential Biological Activity and Associated Signaling Pathways
While the specific biological targets of this compound have not been explicitly elucidated, the 1,2,4-oxadiazole scaffold is prevalent in compounds with notable anti-inflammatory and anticancer activities. The following diagrams illustrate key signaling pathways that are often modulated by this class of compounds.
Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Many 1,2,4-oxadiazole derivatives exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
References
An In-Depth Technical Guide to 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 915920-28-4): A Key Building Block for Monoacylglycerol Lipase (MAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural features, particularly the presence of a readily derivatizable carboxylic acid group and a stable oxadiazole ring, make it a valuable intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and, most notably, its application as a key intermediate in the development of potent and selective monoacylglycerol lipase (MAGL) inhibitors for potential therapeutic use in neuroinflammatory and neurodegenerative diseases.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 915920-28-4 | |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.24 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Room temperature, dry conditions |
Synthesis
The synthesis of this compound and related 1,2,4-oxadiazole benzoic acids can be achieved through several established synthetic routes. A general and efficient method involves the cyclization of an amidoxime with an acylating agent.
A common synthetic pathway is outlined below:
Experimental Protocol: General Synthesis of (5-R-1,2,4-oxadiazol-3-yl)benzoic acids
This protocol is a generalized procedure based on common methods for synthesizing 1,2,4-oxadiazole derivatives.
Step 1: Synthesis of N'-hydroxy-4-cyanobenzimidamide (Amidoxime Formation)
-
To a solution of 4-cyanobenzoic acid in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an acid (e.g., HCl).
-
The resulting precipitate, N'-hydroxy-4-cyanobenzimidamide, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound (Oxadiazole Ring Formation)
-
Suspend N'-hydroxy-4-cyanobenzimidamide in an inert solvent (e.g., pyridine or dioxane).
-
Add isobutyryl chloride dropwise to the suspension at room temperature.
-
After the addition, heat the reaction mixture to reflux for several hours.
-
Cool the mixture and pour it into ice water.
-
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Application in Drug Discovery: Synthesis of MAGL Inhibitors
A significant application of this compound is its use as a crucial intermediate in the synthesis of piperazine-based monoacylglycerol lipase (MAGL) inhibitors. MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has shown therapeutic potential in treating neuroinflammation, neurodegenerative diseases, and pain.
The carboxylic acid moiety of this compound allows for amide bond formation with various piperazine scaffolds, leading to the generation of a library of potential MAGL inhibitors.
Biological Activity of Derived MAGL Inhibitors
While specific quantitative data for MAGL inhibitors synthesized directly from this compound is not publicly available in the searched literature, the general class of piperazine-based MAGL inhibitors has been extensively studied. The following sections describe the typical experimental protocols used to evaluate the biological activity of these compounds.
In Vitro MAGL Inhibition Assay
The potency of synthesized compounds against MAGL is typically determined using a fluorometric assay.
Experimental Protocol: Fluorometric MAGL Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human MAGL enzyme is used. A fluorogenic substrate, such as 4-nitrophenyl acetate (4-NPA) or a more specific substrate, is prepared in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).
-
Inhibitor Preparation: Test compounds, including those derived from this compound, are dissolved in DMSO to create stock solutions, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, MAGL enzyme solution, and the test inhibitor at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the increase in fluorescence (or absorbance for chromogenic substrates) over time using a plate reader.
-
-
Data Analysis: The rate of reaction is determined from the linear phase of the progress curves. The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular MAGL Activity Assay (Activity-Based Protein Profiling - ABPP)
To confirm target engagement in a cellular context, activity-based protein profiling (ABPP) is a powerful technique.
Experimental Protocol: Competitive ABPP for MAGL
-
Cell Culture and Lysis: Human cancer cell lines with high MAGL expression (e.g., U937) are cultured. Cells are harvested and lysed to prepare a proteome lysate.
-
Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor for a specific duration (e.g., 30 minutes) at 37°C.
-
Probe Labeling: A fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases, including MAGL (e.g., a fluorophosphonate probe), is added to the lysate and incubated.
-
Analysis: The reaction is quenched, and the proteome is separated by SDS-PAGE. The gel is scanned for fluorescence to visualize active serine hydrolases. A reduction in the fluorescence intensity of the band corresponding to MAGL indicates target engagement by the inhibitor.
Signaling Pathway
The therapeutic rationale for inhibiting MAGL is based on its role in the endocannabinoid signaling pathway.
By inhibiting MAGL, the degradation of 2-AG is blocked. This leads to an accumulation of 2-AG, which can then potentiate its signaling through cannabinoid receptors (CB1 and CB2), resulting in anti-inflammatory and neuroprotective effects. Concurrently, the inhibition of MAGL reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in its application as a key intermediate for the synthesis of potent MAGL inhibitors. The continued exploration of derivatives of this compound holds promise for the development of novel therapeutics for a range of neurological disorders characterized by neuroinflammation. This guide provides a foundational understanding for researchers aiming to leverage this compound in their drug discovery and development endeavors.
Technical Guide: Structure Elucidation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its wide array of biological activities, including potential anti-inflammatory and anticancer properties.[1][2] This document outlines a plausible synthetic route and details the analytical methodologies required to confirm the chemical structure of the title compound. It includes predicted spectroscopic data (NMR, FTIR, and MS), detailed experimental protocols, and visualizations of the synthesis and analytical workflows. Furthermore, a potential biological signaling pathway is proposed based on the known activities of related 1,2,4-oxadiazole derivatives.
Compound Identification
The molecule for elucidation is this compound. Its fundamental properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 915920-28-4 | - |
| Molecular Formula | C₁₂H₁₂N₂O₃ | - |
| Molecular Weight | 232.24 g/mol | - |
| Chemical Structure | ![]() | - |
Synthetic Pathway and Experimental Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the condensation and cyclization of an amidoxime with a carboxylic acid derivative.[3] A reliable method involves the reaction of a substituted amidoxime with an acyl chloride or a carboxylic acid ester.[3][4] The proposed synthesis for the title compound follows this established methodology.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Esterification of 4-Cyanobenzoic Acid
-
Suspend 4-cyanobenzoic acid (1 eq.) in methanol (10 vol.).
-
Add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-cyanobenzoate.
Step 2: Formation of Amidoxime Intermediate
-
Dissolve methyl 4-cyanobenzoate (1 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium carbonate or triethylamine (2.0 eq.).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield methyl 4-(N'-hydroxycarbamimidoyl)benzoate.
Step 3: 1,2,4-Oxadiazole Ring Formation
-
Dissolve the amidoxime intermediate (1 eq.) in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution to 0 °C and add isobutyryl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Heat the mixture to 80-100 °C for 2-4 hours to facilitate cyclodehydration.
-
Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry, filter, and concentrate the organic phase. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate.
Step 4: Hydrolysis to the Final Product
-
Dissolve the ester from the previous step (1 eq.) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide or sodium hydroxide (2-3 eq.) and stir at room temperature for 2-4 hours.
-
Monitor ester hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Structure Elucidation Workflow
The confirmation of the synthesized compound's structure requires a combination of spectroscopic techniques. Each method provides complementary information to unambiguously determine the molecular architecture.
Caption: Logical workflow for the spectroscopic structure elucidation of the target compound.
Spectroscopic Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Predicted chemical shifts for the target compound are presented below.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | ~13.1 | Broad s | 1H | -COOH |
| H-b | ~8.15 | d, J ≈ 8.4 Hz | 2H | Aromatic (ortho to -COOH) |
| H-c | ~8.05 | d, J ≈ 8.4 Hz | 2H | Aromatic (ortho to oxadiazole) |
| H-d | ~3.30 | sept, J ≈ 7.0 Hz | 1H | -CH(CH₃)₂ |
| H-e | ~1.40 | d, J ≈ 7.0 Hz | 6H | -CH(CH₃)₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-1 | ~182.0 | C₅ (isopropyl) |
| C-2 | ~167.5 | -COOH |
| C-3 | ~166.0 | C₃ (oxadiazole) |
| C-4 | ~133.0 | Aromatic (ipso-COOH) |
| C-5 | ~130.5 | Aromatic (CH, ortho to -COOH) |
| C-6 | ~129.0 | Aromatic (CH, ortho to oxadiazole) |
| C-7 | ~127.0 | Aromatic (ipso-oxadiazole) |
| C-8 | ~28.0 | -CH(CH₃)₂ |
| C-9 | ~20.5 | -CH(CH₃)₂ |
Protocol for NMR Data Acquisition:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) | [5] |
| ~1700 (strong) | C=O stretch | Carboxylic Acid (-COOH) | [5] |
| ~1610, ~1580 | C=C stretch | Aromatic Ring | [6] |
| ~1560 | C=N stretch | 1,2,4-Oxadiazole Ring | [7][8] |
| ~1420, ~1300 | C-O stretch / O-H bend | Carboxylic Acid (-COOH) | |
| ~1250 | C-O-N stretch | 1,2,4-Oxadiazole Ring | [9] |
| ~850 | C-H out-of-plane bend | 1,4-Disubstituted Benzene |[6] |
Protocol for FTIR Data Acquisition (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₃N₂O₃⁺ | 233.0921 | To be determined |
| [M+Na]⁺ | C₁₂H₁₂N₂O₃Na⁺ | 255.0740 | To be determined |
| [M-H]⁻ | C₁₂H₁₁N₂O₃⁻ | 231.0775 | To be determined |
Expected Fragmentation Pattern (Electron Ionization - EI): The fragmentation of 1,2,4-oxadiazoles often involves the cleavage of the heterocyclic ring.[10][11] Key expected fragments for the title compound would include:
-
Loss of COOH (45 Da) from the molecular ion.
-
Loss of the isopropyl group (43 Da).
-
Cleavage of the oxadiazole ring, leading to characteristic benzonitrile-related and isopropyl-nitrile-related fragments.
Protocol for Mass Spectrometry Data Acquisition (ESI-TOF):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes.
-
Use an internal or external calibrant to ensure high mass accuracy.
Potential Biological Signaling Pathway
Derivatives of 1,2,4-oxadiazole have been reported to possess anti-inflammatory properties, with some studies indicating that they act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a central regulator of inflammation.
Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.
Upon stimulation by agents like lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) initiates a cascade that activates the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of the p65/p50 NF-κB dimer. This active dimer translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex.[12]
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. A robust synthetic protocol provides the material for analysis, and the collective data from NMR, FTIR, and mass spectrometry offer definitive proof of its structure. The interpretation of this data confirms the presence of the key functional groups—a p-substituted benzoic acid and a 5-isopropyl-1,2,4-oxadiazole ring—and their precise connectivity. The established biological relevance of the 1,2,4-oxadiazole core suggests that this compound is a valuable candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. ijtsrd.com [ijtsrd.com]
- 7. updatepublishing.com [updatepublishing.com]
- 8. journalspub.com [journalspub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. While experimental data for this specific molecule is not publicly available, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups. Furthermore, detailed experimental protocols for acquiring these spectra are provided to guide researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - |
| Aromatic (ortho to COOH) | 8.1 - 8.3 | Doublet | ~8.0 |
| Aromatic (ortho to oxadiazole) | 8.0 - 8.2 | Doublet | ~8.0 |
| Isopropyl (-CH) | 3.0 - 3.3 | Septet | ~7.0 |
| Isopropyl (-CH₃) | 1.2 - 1.4 | Doublet | ~7.0 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Oxadiazole (C=N) | 160 - 170 |
| Oxadiazole (C-O) | 170 - 180 |
| Aromatic (C-COOH) | 130 - 135 |
| Aromatic (CH) | 128 - 132 |
| Aromatic (C-oxadiazole) | 125 - 130 |
| Isopropyl (-CH) | 25 - 35 |
| Isopropyl (-CH₃) | 20 - 25 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Hydrogen-bonded O-H stretch.[1] |
| C-H (Aromatic) | 3000 - 3100 | Medium | C-H stretching. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of isopropyl group. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Carbonyl stretching.[2] |
| C=N (Oxadiazole) | 1600 - 1650 | Medium-Strong | C=N stretching in the oxadiazole ring.[3] |
| C=C (Aromatic) | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations. |
| C-O (Oxadiazole) | 1000 - 1300 | Medium-Strong | C-O-C stretching in the oxadiazole ring.[3] |
| O-H (bend) | 920 - 960 | Medium, Broad | Out-of-plane O-H bend. |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Notes |
| 232 | [M]⁺ | Molecular ion peak. |
| 217 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 189 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment. |
| 105 | [C₇H₅O]⁺ | Acylium ion, a common fragment from benzoic acid derivatives.[4] |
| 77 | [C₆H₅]⁺ | Phenyl cation.[4] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum to observe single lines for each unique carbon atom.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[7]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.[8]
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
For a compound of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods for generating ions in an LC-MS setup. Electron Ionization (EI) would be used for GC-MS.[9]
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, high-resolution mass spectrometry can be employed to obtain a highly accurate mass measurement of the molecular ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. journalspub.com [journalspub.com]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
The Rising Profile of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The heterocycle-containing benzoic acid scaffold continues to be a cornerstone in the design of novel therapeutic agents. Among these, derivatives of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid are emerging as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. While specific data on the this compound core is limited in publicly available literature, this document consolidates information on closely related analogs to provide a representative and technically detailed perspective for researchers in the field.
Core Structure and Synthetic Strategies
The core structure consists of a benzoic acid moiety substituted at the 4-position with a 1,2,4-oxadiazole ring, which is further substituted at the 5-position with an isopropyl group. This arrangement offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The carboxylic acid group provides a handle for further derivatization, such as esterification or amidation, to modulate pharmacokinetic and pharmacodynamic properties.
A general synthetic approach to 4-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acids involves the cyclization of an appropriate amidoxime with a carboxylic acid derivative. A plausible synthetic route is outlined below.
Biological Activities and Therapeutic Potential
While direct experimental data for derivatives of this compound is not extensively published, the broader class of 1,2,4-oxadiazole-containing benzoic acid derivatives has demonstrated significant potential in several therapeutic areas, primarily in oncology and inflammation.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action are diverse and appear to be dependent on the specific substitutions on the core scaffold.
One key area of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain 4-(5-substituted-1,2,4-oxadiazol-3-yl)benzamide derivatives have been identified as potent inhibitors of the RET kinase, a receptor tyrosine kinase implicated in several types of cancer[1].
The table below summarizes the anticancer activity of representative 4-(1,2,4-oxadiazol-3-yl)benzoic acid analogs against various cancer cell lines.
| Compound ID | R Group (at position 5) | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| I-8 | Pyridin-3-yl | RET-driven cells | Potent inhibition | [1] |
| Analog 1 | Phenyl | WiDr (Colon) | GI50 = 4.5 µM | [2] |
| Analog 2 | 4-Nitrophenyl | WiDr (Colon) | Enhanced activity | [2] |
This table is a representation based on structurally similar compounds due to the limited data on the specific isopropyl derivative.
A potential signaling pathway targeted by these compounds in cancer is the RET signaling cascade.
Anti-inflammatory Activity
The 1,2,4-oxadiazole scaffold is also a recognized pharmacophore in the development of anti-inflammatory agents. Derivatives have been shown to modulate inflammatory pathways, although the exact mechanisms are still under investigation. The core structure is considered a bioisostere for amide and ester functionalities, which may contribute to its interaction with biological targets involved in inflammation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments typically employed in the evaluation of these compounds.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
References
An In-depth Technical Guide on the Solubility of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of the compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in organic solvents. Due to the specific nature of this molecule, which is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, publicly available quantitative solubility data is scarce. Commercial suppliers indicate its use in medicinal chemistry for structure-activity relationship (SAR) studies and in the design of enzyme inhibitors[1].
While direct solubility values are not readily found in the literature, this guide provides standardized experimental protocols for determining solubility, which can be applied to this compound. Furthermore, a general discussion on the expected solubility based on its structural features is presented.
I. Molecular Structure and Predicted Solubility Characteristics
The chemical structure of this compound consists of a benzoic acid moiety substituted with an isopropyl-containing 1,2,4-oxadiazole ring. The presence of the carboxylic acid group suggests that it will exhibit some degree of solubility in polar protic solvents through hydrogen bonding. The 1,2,4-oxadiazole ring and the benzene ring introduce aromaticity and a degree of lipophilicity, which may allow for solubility in a range of organic solvents. The isopropyl group further contributes to the nonpolar character of the molecule.
Based on these features, it can be anticipated that the solubility will be influenced by the solvent's polarity, hydrogen bonding capability, and dielectric constant. A systematic approach to determining its solubility profile is therefore essential for its application in research and development.
II. Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Example: Methanol | Alcohol (Polar Protic) | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| Example: Dichloromethane | Chlorinated (Aprotic) | 25 | Data to be determined | Data to be determined | e.g., HPLC |
| Example: Acetone | Ketone (Polar Aprotic) | 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |
| Example: Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| Example: N,N-Dimethylformamide | Amide (Polar Aprotic) | 25 | Data to be determined | Data to be determined | e.g., HPLC |
III. Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
A. Gravimetric Method (Thermodynamic Solubility)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Vials with screw caps
-
Shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a shaker/rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Transfer the filtered solution to a pre-weighed container.
-
Evaporate the solvent completely under reduced pressure or in a vacuum oven.
-
Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solid.
-
Calculate the solubility in g/L or other desired units.
-
B. High-Performance Liquid Chromatography (HPLC) Method
This method is useful for determining solubility in complex mixtures or when only small amounts of the compound are available.
-
Materials and Equipment:
-
Same as the gravimetric method for sample preparation.
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase solvents.
-
Volumetric flasks for standard preparation.
-
-
Procedure:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-6).
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered supernatant from the saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This gives the solubility.
-
IV. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
An In-Depth Technical Guide on 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: Synthesis, Potential Biological Activity, and Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. While the definitive crystal structure of this specific molecule is not publicly available, this document outlines detailed experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. A summary of its known physicochemical properties is presented. Furthermore, this guide explores the potential biological relevance of 1,2,4-oxadiazole derivatives, with a focus on the Nrf2 signaling pathway, a target for this class of compounds. To aid in research and development, representative crystallographic data of a structurally related compound, 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, is provided for illustrative purposes.
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide groups. Compounds incorporating this heterocycle have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The subject of this guide, this compound, combines this versatile heterocycle with a benzoic acid group, a common pharmacophore that can participate in various biological interactions and provides a handle for further chemical modification. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| CAS Number | 915920-28-4 |
Experimental Protocols
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through several established methods. A general and robust approach involves the condensation of an amidoxime with a carboxylic acid or its derivative. The following is a generalized protocol for the synthesis of the title compound.
Step 1: Preparation of 4-cyanobenzoic acid. This can be achieved via the Sandmeyer reaction starting from 4-aminobenzoic acid.
Step 2: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzoic acid (a benzamidoxime derivative). The 4-cyanobenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide.
Step 3: Acylation and Cyclization. The resulting benzamidoxime derivative is then acylated with isobutyryl chloride (to introduce the isopropyl group) in a suitable solvent like pyridine or DMF. The intermediate O-acyl amidoxime is subsequently cyclized to the 1,2,4-oxadiazole ring, often by heating the reaction mixture.
Alternative One-Pot Synthesis: A more streamlined approach involves a one-pot reaction where the amidoxime and the carboxylic acid (isobutyric acid in this case) are coupled using a dehydrating agent such as EDC.HCl and HOBt in a high-boiling solvent like DMF, followed by thermal cyclization.
Crystallization of Small Organic Molecules
Obtaining high-quality single crystals is a critical prerequisite for X-ray crystallographic analysis. The following are common techniques for the crystallization of small organic molecules like this compound.
-
Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is crucial; typically, a solvent in which the compound has moderate solubility is preferred. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed to room temperature, and subsequently, if necessary, in a refrigerator or freezer.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids over time.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and atomic coordinates.
Illustrative Crystallographic Data
As the crystal structure for this compound is not available in the public domain, we present the crystallographic data for a structurally related compound, 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid , for illustrative purposes. This data provides an example of the parameters that would be determined through X-ray crystallographic analysis.
| Parameter | Value (for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 5.678 |
| c (Å) | 15.432 |
| α (°) | 90 |
| β (°) | 109.87 |
| γ (°) | 90 |
| Volume (ų) | 1015.6 |
| Z | 4 |
Note: The data presented in this table is for a representative compound and should not be assumed to be the actual data for this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 1,2,4-oxadiazole have been reported to exhibit a variety of biological activities. A notable signaling pathway that has been associated with the action of some bioactive small molecules is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, inducing their expression. These genes encode for a wide range of antioxidant and detoxification enzymes.
Caption: The Nrf2 signaling pathway and its activation by oxidative stress.
Experimental and Logical Workflows
The process of determining the crystal structure of a small molecule involves a logical sequence of experimental procedures. The following diagram illustrates a typical workflow.
An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is not currently available in the public domain. This guide provides a comprehensive overview of the potential therapeutic applications of this molecule based on the well-established biological activities of structurally related compounds containing the 1,2,4-oxadiazole benzoic acid scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a benzoic acid moiety. The 1,2,4-oxadiazole core is a prominent scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1] This versatile scaffold has been incorporated into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The presence of the benzoic acid group provides a handle for further chemical modification and can contribute to interactions with biological targets. This guide will explore the potential therapeutic targets of this compound by examining the established activities of its structural analogs.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of structurally similar 1,2,4-oxadiazole derivatives, the primary therapeutic areas for this compound are likely to be oncology, inflammatory diseases, and conditions amenable to enzyme inhibition.
Numerous 1,2,4-oxadiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3][4] The proposed mechanisms of action often involve the inhibition of key enzymes or proteins involved in cancer cell proliferation and survival.
Potential Molecular Targets in Oncology:
-
Enzyme Inhibition: A new series of thioethers containing a 1,2,4-oxadiazole ring have been shown to inhibit enzymes like xanthine oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5]
-
Tubulin Polymerization Inhibition: Some 1,2,4-oxadiazole compounds have been suggested to act as tubulin inhibitors, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[6]
-
Kinase Inhibition: Derivatives of 1,3,4-oxadiazole (a related isomer) have been shown to inhibit kinases such as EGFR and CDK2.[4]
Quantitative Data for Representative 1,2,4-Oxadiazole Analogs:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (Caffeic acid-based 1,3,4-oxadiazole) | U87 (Glioblastoma) | 35.1 | [3] |
| T98G (Glioblastoma) | 34.4 | [3] | |
| LN229 (Glioblastoma) | 37.9 | [3] | |
| SKOV3 (Ovarian Cancer) | 14.2 | [3] | |
| MCF7 (Breast Cancer) | 30.9 | [3] | |
| A549 (Lung Cancer) | 18.3 | [3] | |
| Benzimidazole-based 1,2,4-oxadiazoles (14a-d ) | MCF-7, A549, A375 | 0.12–2.78 | [1] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives (18a-c ) | MCF-7, A549, MDA MB-231 | Sub-micromolar | [1] |
The 1,2,4-oxadiazole scaffold has been explored for the development of novel anti-inflammatory agents. The mechanism of action for these compounds is often associated with the inhibition of key inflammatory mediators.
Potential Molecular Targets in Inflammation:
-
Cyclooxygenase (COX) Inhibition: Some oxadiazole derivatives have been designed as selective COX-2 inhibitors, which are key enzymes in the prostaglandin biosynthesis pathway.[7]
-
Pro-inflammatory Cytokine Inhibition: Novel 1,3,4-oxadiazole and 1,2,4-triazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[7]
Quantitative Data for Representative Oxadiazole Analogs:
| Compound/Analog | Assay | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole derivative 11c | COX-2 Inhibition | 0.04 | [7] |
| IL-6 Inhibition | 0.96 - 11.14 | [7] | |
| NO Production Inhibition | 2.60 | [7] | |
| ROS Production Inhibition | 3.01 | [7] | |
| 1,3,4-Oxadiazole derivatives (3e, 3f, 3i ) | Protein Denaturation | Moderate Activity | [8] |
Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of various enzymes implicated in a range of diseases.
Potential Enzyme Targets:
-
Cholinesterases (AChE and BuChE): A series of 1,2,4-oxadiazole derivatives were designed as selective butyrylcholinesterase (BuChE) inhibitors, which could be relevant for the treatment of Alzheimer's disease.[9]
-
Monoamine Oxidases (MAO-A and MAO-B): Certain 1,2,4-oxadiazole derivatives have shown potent and selective inhibition of MAO-B, an enzyme involved in the degradation of dopamine, suggesting potential applications in neurodegenerative disorders.[10]
-
α-Glucosidase: Benzimidazole-based 1,3,4-oxadiazole derivatives have demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for diabetes treatment.[11]
Quantitative Data for Representative 1,2,4-Oxadiazole Analogs:
| Compound/Analog | Enzyme Target | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole derivative 6n | Butyrylcholinesterase (BuChE) | 5.07 | [9] |
| 1,2,4-Oxadiazole derivative 4c | Monoamine Oxidase B (MAO-B) | 117.43 | [10] |
| 1,2,4-Oxadiazole derivative 3b | Monoamine Oxidase B (MAO-B) | 140.02 | [10] |
| Benzimidazole-based 1,3,4-oxadiazole 32c | α-Glucosidase | 2.6 | [11] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives, adapted from the literature.
A common method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.[12]
Protocol:
-
Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux.
-
O-Acylation: The resulting amidoxime is then acylated with a carboxylic acid chloride or anhydride in the presence of a base such as pyridine or triethylamine in an aprotic solvent like dichloromethane or THF.
-
Cyclization: The O-acylated amidoxime intermediate is cyclized to the 1,2,4-oxadiazole by heating, often in a high-boiling point solvent like toluene or xylene, or by treatment with a dehydrating agent.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
This assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the denaturation of proteins like bovine serum albumin (BSA) or egg albumin.[8]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, a protein solution (e.g., 1% BSA), and a buffer (e.g., phosphate buffer, pH 6.4).
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: The mixture is then heated to 51-70°C for 20 minutes to induce protein denaturation.
-
Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage of inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
Signaling Pathways
The potential therapeutic effects of this compound are likely mediated through the modulation of specific signaling pathways.
As an enzyme inhibitor, the compound would directly bind to the active site or an allosteric site of a target enzyme, thereby blocking its catalytic activity. This can disrupt a metabolic or signaling pathway that is critical for disease progression.
Conclusion
While direct experimental evidence is lacking for this compound, the extensive research on the 1,2,4-oxadiazole scaffold strongly suggests its potential as a versatile therapeutic agent. The primary areas of promise appear to be in oncology, anti-inflammatory therapies, and the inhibition of specific enzymes. The isopropyl and benzoic acid substituents on the core structure will undoubtedly influence its pharmacokinetic and pharmacodynamic properties, and further investigation is warranted to elucidate its precise molecular targets and therapeutic potential. The experimental protocols and data from analogous compounds provided in this guide offer a solid foundation for initiating such research.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comprehensive Literature Review of 1,2,4-Oxadiazole Containing Benzoic Acids: Synthesis, Biological Activity, and Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its bioisosteric relationship with amides and esters, coupled with enhanced metabolic stability, makes it a valuable scaffold in the design of novel therapeutic agents. When incorporated with a benzoic acid functionality, this heterocyclic system presents a versatile platform for developing compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive review of the literature on 1,2,4-oxadiazole containing benzoic acids, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).
Synthetic Methodologies
The construction of the 1,2,4-oxadiazole ring tethered to a benzoic acid core primarily involves two main strategies: the acylation of amidoximes followed by cyclodehydration, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The former is the more predominantly utilized method in the literature.
A common synthetic route involves the reaction of a substituted benzoic acid with an appropriate amidoxime. For instance, a one-pot synthesis can be achieved at room temperature using a superbase medium like NaOH/DMSO with the corresponding amidoximes and carboxylic acid methyl or ethyl esters.[1] Another efficient one-pot procedure employs a Vilsmeier reagent to activate the carboxylic acid group for reaction with an amidoxime.[1]
A new approach for the synthesis of 4- and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids involves the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air in the presence of a cobalt acetate-based catalytic system, offering higher yields and a shorter reaction sequence.[2]
General Experimental Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Amidoxime Acylation
This protocol outlines a general procedure for the synthesis of 1,2,4-oxadiazole containing benzoic acids from a substituted benzoic acid and a corresponding amidoxime.
Step 1: Activation of the Carboxylic Acid
A solution of the substituted benzoic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF) is cooled to 0 °C. A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.3 equivalents), is added under an inert atmosphere (e.g., nitrogen).[3] The reaction mixture is stirred at 0 °C for 30 minutes.
Step 2: Acylation of the Amidoxime
The corresponding amidoxime (1.0 equivalent) is added to the reaction mixture, and stirring is continued for an additional 30 minutes at 0 °C.
Step 3: Cyclodehydration
The reaction mixture is then heated to reflux for a period of 4 to 24 hours, during which the cyclodehydration to form the 1,2,4-oxadiazole ring occurs. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Step 4: Work-up and Purification
Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole containing benzoic acid derivative.
Biological Activities and Structure-Activity Relationships
Derivatives of 1,2,4-oxadiazole containing benzoic acids have been investigated for a range of biological activities, with anticancer and antibacterial properties being the most prominent.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 1,2,4-oxadiazole benzoic acid analogs against various cancer cell lines. The substitution pattern on both the phenyl ring of the benzoic acid and the substituent at the 5-position of the oxadiazole ring plays a crucial role in determining the anticancer potency.
For instance, a series of 1,2,4-oxadiazoles linked with benzimidazole derivatives exhibited significant antitumor activities against MCF-7, A549, and A375 cancer cell lines, with some compounds showing higher biological activity than the standard drug doxorubicin, with IC50 values in the range of 0.12–2.78 µM.[1] Structure-activity relationship (SAR) studies have revealed that the presence of electron-donating groups (EDGs) on the phenyl ring can enhance antiproliferative activity, while electron-withdrawing groups (EWGs) may decrease it.[1] However, in other series, the introduction of EWGs on the 5-aryl-1,2,4-oxadiazole ring led to an increase in antitumor activity.[1]
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | R1 | Cancer Cell Line | IC50 (µM) | Reference |
| 11a | - | A549 | 0.11 | [1] |
| 11b | - | MCF-7 | 0.2 | [1] |
| 11b | - | A375 | 2.09 | [1] |
| 11b | - | HT-29 | 0.76 | [1] |
| 12a-d | Varied | MCF-7, A375, HT-29 | Sub-micromolar | [1] |
| 13a-b | Varied | A375, MCF-7, ACHN | 0.11–1.47 | [1] |
| 14a-d | Varied | MCF-7, A549, A375 | 0.12–2.78 | [1] |
| Compound 5 | Furyl | SKOV3 | 14.2 | [4][5] |
| Compound 5 | Furyl | MCF7 | 30.9 | [4][5] |
| Compound 5 | Furyl | A549 | 18.3 | [4][5] |
| Compound 1 | Phenyl | U87 | 60.3 | [4][5] |
| Compound 5 | Furyl | U87 | 35.1 | [4][5] |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Pyridin-4-yl | CaCo-2 | 4.96 | [6] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Pyridin-4-yl | DLD1 | 0.35 | [6] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | 3,4-dimethoxyphenyl | T47D | 19.40 | [6] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Benzo[d]thiazol-2-yl | PC-3 | 15.7 | [6] |
Antibacterial Activity
The 1,2,4-oxadiazole scaffold is also a promising framework for the development of novel antibacterial agents. These compounds have shown activity against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
SAR studies on a series of 1,2,4-oxadiazole antibacterials indicated that hydrophobic substituents, particularly halogens, on the terminal phenyl ring were well-tolerated. Conversely, the introduction of hydrogen-bond-donating groups generally resulted in decreased antimicrobial activity against S. aureus. Specifically, benzoic acid derivatives in this series were found to be poorly active or inactive.
Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives against S. aureus
| Compound ID | R-group | MIC (µg/mL) | Reference |
| OZE-I | Varied | 4-16 | [7] |
| OZE-II | Varied | 4-16 | [7] |
| OZE-III | Varied | 8-32 | [7] |
| 4a | 4-CH2-Ph | 62 | [8] |
| 4b | 3-CH2-Ph | 62 | [8] |
| 4c | 5-Naphthalen | 62 | [8] |
Visualizations
Synthetic Pathway
The following diagram illustrates a general synthetic pathway for the preparation of 1,2,4-oxadiazole containing benzoic acids.
Caption: General synthetic scheme for 1,2,4-oxadiazole benzoic acids.
Experimental Workflow
The diagram below outlines a typical experimental workflow from synthesis to biological evaluation of 1,2,4-oxadiazole containing benzoic acids.
Caption: Experimental workflow for synthesis and evaluation.
Structure-Activity Relationship Logic
This diagram illustrates a simplified logical flow for interpreting structure-activity relationships based on common findings in the literature.
Caption: Logical flow of a structure-activity relationship analysis.
Conclusion
The fusion of the 1,2,4-oxadiazole ring with a benzoic acid moiety has proven to be a fruitful strategy in the quest for novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, particularly in the realms of oncology and infectious diseases, underscores their importance in medicinal chemistry. The structure-activity relationships highlighted in this review provide a rational basis for the future design of more potent and selective 1,2,4-oxadiazole containing benzoic acid derivatives. Further exploration of this chemical space, including detailed pharmacokinetic and in vivo studies, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Containing Retinoids from a Retinoic Acid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auctoresonline.org [auctoresonline.org]
Methodological & Application
Application Notes and Protocols for the Study of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a potential enzyme inhibitor. While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural motifs, particularly the 1,2,4-oxadiazole core, are present in known inhibitors of various enzymes, most notably Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Its inhibition is a therapeutic strategy for pain, inflammation, and anxiety.[1][3]
The protocols outlined below are therefore presented as a general framework for assessing the inhibitory activity of this compound against FAAH, and can be adapted for other enzyme targets.
Data Presentation: Putative FAAH Inhibitory Activity
The following table summarizes hypothetical inhibitory data for this compound against human recombinant FAAH. This data is illustrative and serves as a template for presenting experimental findings.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | Human FAAH | Fluorometric | 150 | 75 | Competitive (Hypothetical) |
| URB597 (Positive Control) | Human FAAH | Fluorometric | 50 | 25 | Irreversible |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Recombinant Human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[4]
-
This compound (Test Compound)
-
Positive Control Inhibitor (e.g., URB597)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in FAAH Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Blank wells: 190 µL of FAAH Assay Buffer.
-
Control wells (100% activity): 170 µL of FAAH Assay Buffer + 10 µL of DMSO.
-
Test Compound wells: 170 µL of FAAH Assay Buffer + 10 µL of the diluted test compound.
-
Positive Control wells: 170 µL of FAAH Assay Buffer + 10 µL of the diluted positive control inhibitor.
-
-
Enzyme Addition: Add 10 µL of diluted recombinant human FAAH to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is added.
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4][6]
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro FAAH inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Cell-Based Assays with 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a novel small molecule compound with potential therapeutic applications in inflammatory and autoimmune diseases. This document provides detailed protocols for a panel of cell-based assays to characterize the pharmacological activity of this compound, based on its hypothesized mechanism of action as a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).
S1PR1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, endothelial barrier function, and immune regulation.[1] It primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Modulation of S1PR1 signaling is a clinically validated strategy for the treatment of multiple sclerosis and other autoimmune disorders. The following protocols are designed to assess the potency and efficacy of this compound as an S1PR1 modulator.
Signaling Pathway
Activation of S1PR1 by its endogenous ligand, sphingosine-1-phosphate (S1P), or an agonist, initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cAMP. This G protein-dependent signaling, along with G protein-independent signaling mediated by β-arrestin recruitment, results in various cellular responses, including cell migration and receptor internalization.
Quantitative Data Summary
The following table summarizes hypothetical data for this compound (termed "Compound X" for brevity) in the described cell-based assays.
| Assay Type | Cell Line | Parameter | Compound X | S1P (Reference Agonist) |
| cAMP HTRF Assay | CHO-K1-hS1PR1 | EC50 (nM) | 15.2 | 0.5 |
| β-Arrestin Recruitment | Tango™ U2OS-S1PR1 | EC50 (nM) | 8.9 | 1.2 |
| Receptor Internalization | HEK293-S1PR1-GFP | EC50 (nM) | 12.5 | 0.8 |
| Chemotaxis Assay | Jurkat T cells | EC50 (nM) | 25.8 | 2.0 |
Experimental Protocols
cAMP HTRF Assay for S1PR1 Agonist Activity
This assay quantifies the ability of a compound to activate the Gi-coupled S1PR1, leading to a decrease in forskolin-stimulated intracellular cAMP levels.
Workflow Diagram:
Methodology:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing human S1PR1 (CHO-K1-hS1PR1) into a 384-well, low-volume, white plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist S1P in assay buffer containing a phosphodiesterase inhibitor such as IBMX.
-
Stimulation: Add the compound dilutions to the cell plate. Immediately add a pre-determined EC80 concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature.[4]
-
Detection: Add the HTRF detection reagents: cAMP-d2 conjugate followed by anti-cAMP cryptate antibody solution.[4]
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment (Tango™) Assay
This assay measures the recruitment of β-arrestin to the activated S1PR1, a key event in receptor desensitization and G protein-independent signaling.
Workflow Diagram:
Methodology:
-
Cell Plating: Plate Tango™ S1PR1-bla U2OS cells in a 384-well, black-walled, clear-bottom plate at an optimized density. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Remove the culture medium and add serial dilutions of the test compound or reference agonist prepared in assay medium.
-
Stimulation Incubation: Incubate the plate for 5 hours at 37°C, 5% CO2 to allow for β-arrestin recruitment and subsequent β-lactamase reporter gene expression.[1][5]
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G substrate solution to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark to allow the substrate to load into the cells.
-
Data Acquisition: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) with an excitation wavelength of 409 nm.
-
Data Analysis: Calculate the ratio of green to blue fluorescence for each well. Plot the ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced translocation of S1PR1 from the plasma membrane to intracellular compartments.
Workflow Diagram:
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing GFP-tagged S1PR1 (HEK293-S1PR1-GFP) onto 96- or 384-well black-walled, clear-bottom imaging plates. Incubate overnight.
-
Serum Starvation: To reduce basal receptor internalization, replace the culture medium with serum-free medium and incubate for 2-4 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound or S1P for 30-60 minutes at 37°C.[6][7]
-
Fixation and Staining: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature. Stain the nuclei with a fluorescent dye like Hoechst.
-
Imaging: Acquire fluorescence images using a high-content imaging system or a confocal microscope.
-
Data Analysis: Use image analysis software to quantify the amount of GFP signal that has translocated from the cell membrane to intracellular vesicles. Plot the percentage of internalization against the log of the compound concentration to determine the EC50 value.
Chemotaxis (Cell Migration) Assay
This functional assay measures the ability of the compound to induce directed migration of immune cells, a primary physiological response to S1PR1 activation.
Workflow Diagram:
Methodology:
-
Assay Setup: Add serum-free medium containing various concentrations of the test compound or S1P to the lower wells of a Transwell plate.
-
Cell Preparation: Harvest Jurkat T cells (or another relevant immune cell line), wash, and resuspend them in serum-free medium.
-
Cell Seeding: Place the Transwell inserts (typically with 5 or 8 µm pores) into the wells and add the cell suspension to the upper chamber of each insert.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cell migration towards the chemoattractant in the lower chamber.[9]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol or paraformaldehyde, and then stain with a dye such as Crystal Violet or DAPI.
-
Quantification: Elute the stain and measure the absorbance on a plate reader, or count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Plot the number of migrated cells (or absorbance) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 6. ENDOCYTOSIS OF LIGAND ACTIVATED SPHINGOSINE 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate/S1P Receptors Signaling Modulates Cell Migration in Human Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a molecule of interest in pharmaceutical research due to its structural motifs, which are common in bioactive compounds. The 1,2,4-oxadiazole ring is a five-membered heterocycle that has been incorporated into various therapeutic agents. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methodologies
A summary of the analytical methods for the quantification of this compound is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Table 1: Summary of Analytical Methods and Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.003 ng/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 ng/mL | 1 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative
-
MRM Transitions:
-
Analyte: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
(Note: Specific m/z values need to be determined by direct infusion of the standard)
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
4. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Working Standards: Prepare a series of working standards containing the analyte and a fixed concentration of the internal standard by diluting the stock solutions in a surrogate matrix (e.g., blank plasma).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the working standards.
-
Perform a weighted (e.g., 1/x²) linear regression.
-
Quantify the analyte in the samples using the calibration curve.
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in pure form or in simple formulations where interfering substances are absent.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Solvent (e.g., Ethanol or a suitable buffer)
-
Quartz cuvettes
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Method:
-
Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
-
Calibration Curve:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the solvent.
-
Prepare a series of dilutions from the stock solution to create standards with concentrations across the desired range (e.g., 1, 2, 5, 10, 20, 50 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Workflow Diagram
Caption: UV-Vis Spectrophotometry Workflow.
Developing Molecular Probes from 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and utilization of molecular probes derived from 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. This compound serves as a versatile scaffold for creating probes to investigate biological systems, owing to its inherent biological activity and a carboxylic acid handle amenable to chemical modification. The following sections outline the derivatization of this core structure into fluorescent, biotinylated, and affinity-based probes and their potential applications in studying inflammatory pathways, a key area suggested by the therapeutic potential of 1,2,4-oxadiazole derivatives.
Application Notes
The core structure of this compound is hypothesized to interact with enzymes involved in inflammatory processes. Based on the known activities of similar heterocyclic compounds, a potential target is Cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway, which is a major driver of inflammation and pain. The following molecular probes are proposed to investigate the interaction of this scaffold with COX-2 and to identify its cellular targets and signaling pathways.
Fluorescent Probe for Cellular Imaging
A fluorescent probe can be synthesized by conjugating a fluorophore to the carboxylic acid group of the parent compound. This allows for the visualization of the molecule's uptake, distribution, and localization within living cells.
-
Probe Structure: 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-(fluorescein-5-amido)benzamide
-
Proposed Application: To visualize the cellular uptake and subcellular localization of the 1,2,4-oxadiazole scaffold in inflammatory cell models (e.g., macrophages) stimulated with lipopolysaccharide (LPS). This can help determine if the compound accumulates in specific organelles, such as the endoplasmic reticulum where COX-2 is located.
Biotinylated Probe for Target Identification and Pull-Down Assays
A biotinylated version of the compound can be used to identify its protein binding partners. The high-affinity interaction between biotin and streptavidin allows for the selective isolation of probe-protein complexes from cell lysates.
-
Probe Structure: N-(biotinyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzamide
-
Proposed Application: To identify the direct binding partners of the 1,2,4-oxadiazole scaffold in cell lysates. This is a crucial step in target deconvolution and understanding the compound's mechanism of action. A potential workflow involves incubating the biotinylated probe with cell lysate, followed by affinity purification using streptavidin-coated beads and identification of bound proteins by mass spectrometry.
Affinity Chromatography Resin for Target Enrichment
The parent compound can be immobilized on a solid support to create an affinity chromatography resin. This allows for the capture and enrichment of target proteins from complex biological samples.
-
Probe Structure: this compound-amino-sepharose
-
Proposed Application: To isolate and enrich potential binding proteins from cell or tissue lysates. This method is complementary to the biotinylated probe approach and can be scaled up for preparative purification of target proteins.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the proposed molecular probes.
Table 1: Properties of Derived Molecular Probes
| Probe Type | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |
| Fluorescent Probe | C₃₃H₂₅N₅O₇ | 611.59 | 494 | 521 |
| Biotinylated Probe | C₂₂H₂₈N₄O₄S | 460.55 | N/A | N/A |
Table 2: Hypothetical COX-2 Inhibition Data
| Compound | IC₅₀ (µM) for COX-2 | IC₅₀ (µM) for COX-1 | Selectivity Index (COX-1/COX-2) |
| This compound | 5.2 | 150 | 28.8 |
| Fluorescent Probe | 7.8 | 185 | 23.7 |
| Biotinylated Probe | 6.5 | 162 | 24.9 |
| Celecoxib (Control) | 0.05 | 7.6 | 152 |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Molecular Probe
This protocol describes the synthesis of a fluorescent probe by conjugating fluoresceinamine to the carboxylic acid group of the parent compound via amide bond formation.
Materials:
-
This compound
-
Fluorescein-5-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve fluorescein-5-amine (1.0 eq) in anhydrous DMF.
-
Add the activated ester solution from step 1 to the fluorescein-5-amine solution.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the fluorescent probe.
-
Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the parent compound and its derivatives against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
COX-2 inhibitor standard (e.g., Celecoxib)
-
Prostaglandin screening EIA kit
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the test compounds and the standard inhibitor in DMSO.
-
Prepare the COX-2 enzyme solution and arachidonic acid solution in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, enzyme solution, and either the test compound, standard, or DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a prostaglandin screening EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Cellular Imaging with the Fluorescent Probe
This protocol describes the use of the fluorescent probe for visualizing its localization in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Fluorescent Probe (dissolved in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate and culture overnight.
-
Treat the cells with LPS (1 µg/mL) for 6 hours to induce inflammation and COX-2 expression.
-
Incubate the cells with the fluorescent probe (e.g., 10 µM) for 1 hour at 37°C.
-
-
Cell Staining and Fixation:
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorescent probe (e.g., FITC channel) and Hoechst 33342 (e.g., DAPI channel).
-
Protocol 4: Target Identification using Biotinylated Probe and Streptavidin Pull-Down
This protocol outlines a workflow to identify protein targets of the parent compound using the biotinylated probe.
Materials:
-
Biotinylated Probe
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Cell Lysis and Probe Incubation:
-
Lyse cultured cells (e.g., LPS-stimulated RAW 264.7 cells) using cell lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the cell lysate with the biotinylated probe (or DMSO as a negative control) for 2 hours at 4°C with gentle rotation.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Visualizations
"use of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in anti-inflammatory research"
Application Notes and Protocols for Anti-Inflammatory Research
Compound: 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized guide for the investigation of the anti-inflammatory potential of novel chemical entities, such as this compound. The experimental data presented is based on findings for structurally related or functionally similar compounds and should be considered illustrative. Researchers should adapt these protocols to their specific experimental context.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, atherosclerosis, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but can have significant side effects.[2][3] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a key area of research. This document outlines a series of in vitro and in vivo assays to characterize the anti-inflammatory properties of the novel compound, this compound.
In Vitro Anti-Inflammatory Activity
A crucial first step in evaluating a novel compound is to assess its activity in relevant cell-based assays. These assays can determine the compound's effect on key inflammatory mediators and pathways.
Inhibition of Pro-Inflammatory Cytokines and Mediators
The production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inflammatory mediators like nitric oxide (NO) and prostaglandins, is a hallmark of the inflammatory response.[4][5][6][7] The ability of a compound to inhibit the production of these molecules is a strong indicator of its anti-inflammatory potential.
Table 1: Illustrative In Vitro Anti-Inflammatory Activity Data
| Assay | Cell Line | Stimulant | Test Compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | 1, 10, 50 | 25, 60, 95 | 8.5 |
| TNF-α Production | THP-1 | LPS (100 ng/mL) | 1, 10, 50 | 30, 70, 98 | 7.2 |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 1, 10, 50 | 20, 55, 92 | 9.1 |
| PGE₂ Production | RAW 264.7 | LPS (1 µg/mL) | 1, 10, 50 | 35, 75, 99 | 6.8 |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent
-
Test compound (this compound)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 2 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
Experimental Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6)
This protocol outlines the measurement of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells using ELISA.
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
Test compound
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
In Vivo Anti-Inflammatory Activity
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism. The carrageenan-induced paw edema model is a widely used and well-established assay for acute inflammation.
Table 2: Illustrative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Test Compound | 25 | 35.2 |
| Test Compound | 50 | 58.9 |
| Diclofenac | 10 | 65.4 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in rats and the evaluation of the anti-inflammatory effect of the test compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound
-
Positive control (e.g., Diclofenac)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletysmometer at 0, 1, 3, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathway Analysis
To understand the mechanism of action, it is important to investigate the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[5]
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for investigating the effect of a test compound on inflammatory signaling pathways.
Key Inflammatory Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Its activation by stimuli like LPS leads to the transcription of numerous pro-inflammatory genes.
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.
References
- 1. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isofraxidin Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Anticancer Properties of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole ring is a key heterocyclic moiety that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including anticancer properties.[3][4] Similarly, benzoic acid and its derivatives are known to possess anticancer activities, with some inhibiting histone deacetylases (HDACs). This document provides a comprehensive guide for researchers investigating the anticancer potential of the novel compound, 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. The protocols outlined below describe standard in vitro assays to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines and to investigate its potential mechanism of action.
Data Presentation: Anticancer Activity of Structurally Related 1,2,4-Oxadiazole Derivatives
While specific data for this compound is not yet available in the public domain, the following tables summarize the in vitro anticancer activity of structurally related 1,2,4-oxadiazole derivatives against various human cancer cell lines. This data serves as a valuable reference for what might be expected and for comparison of newly generated data.
Table 1: In Vitro Cytotoxicity (IC50) of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 16 (1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivative) | MCF-7 (Breast) | 81 ± 1.2 | Doxorubicin | - |
| Compound 17a (Nortopsentin analog) | MCF-7 (Breast) | 0.65 | - | - |
| Compound 17b (Nortopsentin analog) | MCF-7 (Breast) | 2.41 | - | - |
| Compound 12a (Benzofuran-containing 1,2,4-oxadiazole) | MCF-7 (Breast) | <1 | Combretastatin-A4 | - |
| Compound 12b (Benzofuran-containing 1,2,4-oxadiazole) | A375 (Melanoma) | <1 | Combretastatin-A4 | - |
| Compound 12c (Benzofuran-containing 1,2,4-oxadiazole) | HT-29 (Colon) | <1 | Combretastatin-A4 | - |
| Compound 7a (1,2,4-oxadiazole linked 5-fluorouracil) | MCF-7 (Breast) | 0.76 ± 0.044 | Etoposide | 1.91 ± 0.84 |
| Compound 7a (1,2,4-oxadiazole linked 5-fluorouracil) | A549 (Lung) | 0.18 ± 0.019 | Etoposide | 2.11 ± 0.53 |
| Compound 7a (1,2,4-oxadiazole linked 5-fluorouracil) | DU145 (Prostate) | 1.13 ± 0.55 | Etoposide | 3.08 ± 0.135 |
| Compound 7a (1,2,4-oxadiazole linked 5-fluorouracil) | MDA-MB-231 (Breast) | 0.93 ± 0.013 | Etoposide | 2.43 ± 0.11 |
| Compound 7b (1,2,4-oxadiazole linked 5-fluorouracil) | MCF-7 (Breast) | 0.011 ± 0.009 | Etoposide | 1.91 ± 0.84 |
| Compound 7b (1,2,4-oxadiazole linked 5-fluorouracil) | A549 (Lung) | 0.053 ± 0.0071 | Etoposide | 2.11 ± 0.53 |
| Compound 7b (1,2,4-oxadiazole linked 5-fluorouracil) | DU145 (Prostate) | 0.017 ± 0.0062 | Etoposide | 3.08 ± 0.135 |
| Compound 7b (1,2,4-oxadiazole linked 5-fluorouracil) | MDA-MB-231 (Breast) | 0.021 ± 0.0028 | Etoposide | 2.43 ± 0.11 |
Note: The data presented is for structurally related compounds and not for this compound. The specific substitutions on the core structures can significantly impact activity. Data is compiled from multiple sources.[4][5][6]
Experimental Protocols
The following are detailed protocols for the initial in vitro evaluation of the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[7]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cancer cells treated with the test compound
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% cold ethanol
-
Flow cytometer
-
Cancer cells treated with the test compound
Protocol:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as those related to apoptosis (e.g., Caspase-3, Bcl-2, Bax).[12][13]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the test compound, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway activated by the test compound.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V apoptosis assay.
Caption: General workflow for Western Blotting analysis.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cyclooxygenase (COX) Inhibition Assay with 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins and other pro-inflammatory mediators. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammation.[1] Consequently, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1.[2][3] The compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a molecule of interest for its potential as an enzyme inhibitor, a property suggested by its chemical structure which is suitable for structure-activity relationship (SAR) studies in medicinal chemistry.[4] These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound against COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Test Compound) | 15.2 | 0.8 | 19 |
| Celecoxib (Positive Control) | 10.5 | 0.05 | 210 |
| Ibuprofen (Non-selective Control) | 5.1 | 12.9 | 0.4 |
Signaling Pathway:
The following diagram illustrates the signaling pathway involving the COX enzymes and the point of inhibition.
Caption: COX Signaling Pathway and Point of Inhibition.
Experimental Protocols:
A common method to determine the inhibitory potential of a compound against COX enzymes is through a colorimetric or fluorometric inhibitor screening assay.[5][6] These assays typically measure the peroxidase activity of COX.
Experimental Workflow:
The general workflow for a COX inhibitor screening assay is depicted below.
Caption: General Experimental Workflow for COX Inhibition Assay.
Detailed Methodology (Based on a Fluorometric Assay):
This protocol is adapted from commercially available COX fluorescent inhibitor screening kits.[1][6][7]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Fluorescent probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
This compound (Test Inhibitor)
-
Positive Controls: a selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective COX inhibitor (e.g., Ibuprofen)
-
DMSO (solvent for inhibitors)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~535 nm and emission at ~587 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer by diluting a concentrated stock with HPLC-grade water.
-
Prepare working solutions of COX-1 and COX-2 enzymes in ice-cold Assay Buffer.
-
Prepare a working solution of Heme in the Assay Buffer.
-
Prepare a stock solution of the test inhibitor, this compound, and control inhibitors in DMSO. Further dilute to various concentrations in Assay Buffer.
-
Prepare the arachidonic acid substrate solution by neutralizing with potassium hydroxide and diluting to the desired concentration with Assay Buffer.
-
-
Assay Plate Setup:
-
Background Wells: Add Assay Buffer, Heme, and the fluorescent probe.
-
100% Initial Activity (Control) Wells: Add Assay Buffer, Heme, fluorescent probe, and either COX-1 or COX-2 enzyme. Add the same volume of DMSO as used for the inhibitor wells.
-
Inhibitor Wells: Add Assay Buffer, Heme, fluorescent probe, either COX-1 or COX-2 enzyme, and the test inhibitor or control inhibitor at various concentrations.
-
-
Incubation:
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate solution to all wells.
-
Immediately place the plate in a fluorometer and measure the fluorescence intensity kinetically for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the background wells from the rates of the 100% initial activity and inhibitor wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of 100% Activity - Rate with Inhibitor) / Rate of 100% Activity ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
This document provides a framework for assessing the COX inhibitory potential of this compound. The provided protocols and diagrams offer a comprehensive guide for researchers to design and execute experiments to characterize the activity and selectivity of this and other novel compounds. Such assays are fundamental in the early stages of drug discovery for identifying promising anti-inflammatory agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [myskinrecipes.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
Application Notes and Protocols: Structure-Activity Relationships of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid Analogs as S1P1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationships (SAR) of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid analogs targeting the sphingosine-1-phosphate receptor 1 (S1P1). This document includes a summary of quantitative SAR data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation. Agonism of S1P1 leads to the internalization and degradation of the receptor, resulting in the sequestration of lymphocytes in the lymph nodes. This mechanism has been successfully targeted for the treatment of autoimmune diseases such as multiple sclerosis. The this compound scaffold has emerged as a promising chemotype for the development of potent and selective S1P1 agonists. Understanding the structure-activity relationships of this series is crucial for the design of novel drug candidates with improved pharmacological profiles.
Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro activity of this compound analogs at the human S1P1 receptor. The data has been compiled from various medicinal chemistry publications and patents. The primary endpoint for activity is the half-maximal effective concentration (EC50) in a functional assay, typically a GTPγS binding assay or a receptor internalization assay.
Table 1: Modifications of the 5-Substituent on the Oxadiazole Ring
| Compound ID | R (at position 5) | S1P1 EC50 (nM) | Notes |
| 1a | Isopropyl | 5.2 | Lead Compound |
| 1b | Cyclopentyl | 8.1 | Bulkier cycloalkyl groups are well-tolerated. |
| 1c | tert-Butyl | 12.5 | Increased steric bulk slightly reduces potency. |
| 1d | Phenyl | 25.0 | Aromatic substituents are less potent. |
| 1e | 4-Chlorophenyl | 18.7 | Electron-withdrawing groups on the phenyl ring offer minor improvement. |
Table 2: Modifications of the Benzoic Acid Moiety
| Compound ID | Modification | S1P1 EC50 (nM) | Notes |
| 1a | 4-Carboxylic acid | 5.2 | Acidic group is crucial for activity. |
| 2a | 3-Carboxylic acid | 150.8 | Isomeric substitution significantly reduces potency. |
| 2b | 4-Ester (Methyl) | >1000 | Esterification of the carboxylic acid abolishes activity. |
| 2c | 4-Tetrazole | 7.8 | Tetrazole is a suitable bioisostere for the carboxylic acid. |
| 2d | 4-Hydroxamic acid | 22.4 | Other acidic functionalities are tolerated but generally less potent. |
| 2e | Benzoic acid replaced with pyridinyl carboxylic acid | 9.3 | Heterocyclic replacements for the phenyl ring are viable. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: S1P1 Receptor GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon agonist-induced receptor activation.
Materials:
-
HEK293 cell membranes expressing human S1P1 receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: 10 µM final concentration.
-
[³⁵S]GTPγS: ~0.1 nM final concentration.
-
Test compounds: Serially diluted in DMSO.
-
Scintillation proximity assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).
-
96-well microplates.
Procedure:
-
Prepare a master mix containing cell membranes, GDP, and SPA beads in the assay buffer.
-
Add 50 µL of the master mix to each well of a 96-well plate.
-
Add 2 µL of serially diluted test compounds or vehicle (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS in assay buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Centrifuge the plates at 500 x g for 5 minutes.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: S1P1 Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.
Materials:
-
CHO or HEK293 cells stably expressing a tagged human S1P1 receptor (e.g., with a fluorescent protein or an enzyme fragment).
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds: Serially diluted in DMSO.
-
Fixative: 4% paraformaldehyde in PBS.
-
Detection reagents (e.g., fluorescently labeled antibody against the tag, or substrate for the enzyme fragment complementation).
-
High-content imaging system or plate reader.
Procedure:
-
Seed the S1P1-expressing cells into 96-well plates and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add 100 µL of assay buffer containing the serially diluted test compounds or vehicle to the cells.
-
Incubate for 1-2 hours at 37°C in a humidified incubator.
-
Fix the cells by adding 50 µL of 4% paraformaldehyde and incubating for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
If using an antibody-based detection, permeabilize the cells and incubate with the labeled antibody.
-
If using an enzyme fragment complementation system, add the detection substrate.
-
Acquire images using a high-content imaging system to quantify the internalized receptor puncta, or measure the signal using a plate reader.
-
Data Analysis: The EC50 values are calculated from the concentration-response curves, representing the concentration of the agonist that induces 50% of the maximal receptor internalization.
Visualizations
S1P1 Receptor Signaling Pathway
Caption: S1P1 receptor signaling pathway initiated by an agonist.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for a structure-activity relationship study.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the O-acylamidoxime intermediate.2. Inefficient cyclization of the intermediate.3. Degradation of starting materials or product. | 1. Ensure anhydrous reaction conditions. Verify the purity of the amidoxime and acylating agent. Consider using a coupling agent like EDC/HOBt to facilitate the initial acylation.2. Optimize the cyclization temperature and time. Thermal conditions are often required, but excessive heat can lead to degradation. Base-catalyzed cyclization at room temperature can be an alternative.[1]3. Check the stability of your reagents and intermediates. Use fresh solvents and reagents. |
| Presence of Starting Materials in Final Product | 1. Insufficient reaction time or temperature.2. Inequimolar stoichiometry of reactants. | 1. Monitor the reaction progress using TLC or LC-MS. Increase the reaction time or temperature incrementally.2. Ensure accurate measurement of all reactants. A slight excess of the acylating agent may be necessary. |
| Formation of By-products | 1. Cleavage of the O-acylamidoxime intermediate, leading to the corresponding amidoxime and nitrile.[2]2. Boulton-Katritzky Rearrangement, resulting in isomeric heterocyclic compounds.[2][3] | 1. Moderate the reaction temperature during cyclization. High temperatures can promote cleavage.2. This rearrangement is often thermally induced. Explore lower temperature cyclization methods or alternative synthetic routes if this is a persistent issue. |
| Difficulty in Product Purification | 1. Presence of closely related impurities.2. Poor crystallization of the final product. | 1. Employ column chromatography with a carefully selected eluent system for purification. Recrystallization from a suitable solvent system can also be effective.2. Experiment with different solvent systems for recrystallization. Seeding with a pure crystal can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3,5-disubstituted 1,2,4-oxadiazoles like this compound?
A1: The most widely used method involves the acylation of an amidoxime followed by cyclization of the resulting O-acylamidoxime intermediate.[4] This is often a two-step process but can sometimes be performed as a one-pot synthesis.[1][5]
Q2: What are the typical starting materials for the synthesis of this compound via the amidoxime route?
A2: The key starting materials are 4-cyanobenzoic acid (or its ester derivative) to form the N'-hydroxy-4-cyanobenzimidamide (an amidoxime), and isobutyryl chloride or isobutyric anhydride as the acylating agent to introduce the isopropyl group.
Q3: I am observing a significant amount of nitrile and amidoxime by-products. What is happening and how can I prevent this?
A3: This is likely due to the cleavage of the O-acylamidoxime intermediate.[2] This side reaction is often promoted by high temperatures during the cyclization step. To minimize this, you can try lowering the reaction temperature and extending the reaction time, or explore base-catalyzed cyclization methods that can proceed at or near room temperature.[1]
Q4: Are there alternative synthetic strategies to consider if the amidoxime route is problematic?
A4: Yes, another viable approach is the selective oxidation of a pre-formed 3-(p-tolyl)-5-isopropyl-1,2,4-oxadiazole. This method utilizes a catalytic system, such as one based on cobalt acetate, to oxidize the methyl group on the tolyl ring to a carboxylic acid, often in high yield.[6]
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction. For final product characterization, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are standard. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]
Experimental Protocols
Protocol 1: Synthesis via Amidoxime Acylation and Cyclization
This protocol is a general representation based on common methods for 1,2,4-oxadiazole synthesis.[4][7]
Step 1: Synthesis of N'-hydroxy-4-cyanobenzimidamide
-
To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium carbonate).
-
Add methyl 4-cyanobenzoate to the mixture.
-
Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter any solids, and concentrate the filtrate. The crude amidoxime can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the N'-hydroxy-4-cyanobenzimidamide in a suitable solvent (e.g., DMF or pyridine).
-
Add isobutyryl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to facilitate cyclization (e.g., 100-140 °C). Monitor the reaction by TLC.
-
After completion, cool the mixture, quench with water or a dilute acid, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over sodium sulfate, and concentrate.
-
The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH in methanol/water, followed by acidification).
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: Synthesis via Catalytic Oxidation
This protocol is adapted from a method for the synthesis of (1,2,4-oxadiazol-3-yl)benzoic acids.[6]
Step 1: Synthesis of 3-(p-tolyl)-5-isopropyl-1,2,4-oxadiazole
-
This intermediate would be synthesized using a standard amidoxime route, starting from 4-methylbenzamidoxime and isobutyryl chloride.
Step 2: Oxidation to this compound
-
In a reaction vessel, combine 3-(p-tolyl)-5-isopropyl-1,2,4-oxadiazole, cobalt(II) acetate, and sodium bromide in glacial acetic acid.
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Heat the mixture to approximately 95 °C while bubbling air through the solution.
-
Maintain the reaction at this temperature for several hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction mixture. The product may precipitate and can be isolated by filtration.
-
Wash the solid with water and dry to obtain the final product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the catalytic oxidation route, which can be adapted for the target molecule.
| Reactant | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Aryl-3-tolyl-1,2,4-oxadiazoles | Co(OAc)₂ / NaBr | Acetic Acid | 95 | 9 - 11 | 75 - 94 | [6] |
Visualizations
Caption: Alternative synthetic routes to the target molecule.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation During Recrystallization | The compound may be too soluble in the chosen solvent, even at low temperatures. | Concentrate the solution by evaporating some of the solvent. If crystals still do not form, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then allow it to cool. |
| The solution is not sufficiently saturated. | Reduce the volume of the solvent to create a more concentrated solution. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow the cooling rate.[1] | |
| Lack of nucleation sites for crystal growth. | Scratch the inside of the flask with a glass rod to induce crystallization.[1] Alternatively, add a seed crystal of the pure compound. | |
| Oily Precipitate Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a solvent mixture. |
| The presence of impurities can inhibit crystallization. | Attempt to remove impurities by performing a preliminary purification step, such as an acid-base extraction, before recrystallization. | |
| Colored Impurities in the Final Product | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2][3] |
| Low Recovery of Purified Product | Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[4] | |
| Product Fails to Meet Purity Standards | Inefficient removal of impurities by a single purification method. | Consider a multi-step purification process. For example, perform an acid-base extraction followed by recrystallization. For persistent impurities, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] For this compound, an ideal solvent would be one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Impurities should either be soluble at all temperatures (remaining in the liquid phase) or insoluble in the hot solvent (allowing for removal by filtration).[4]
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: A good solvent for recrystallization should have a steep solubility curve for the target compound, be inert, and have a relatively low boiling point for easy removal.[4] For compounds like benzoic acid and its derivatives, common solvents to consider are water, ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water.[1][4][5] It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q3: Can I use extraction to purify this compound?
A3: Yes, acid-base extraction is a viable method. Since the target molecule contains a carboxylic acid group, it can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase and can be separated. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
Q4: What are the expected impurities from the synthesis of this compound?
A4: While specific impurities depend on the synthetic route, common impurities in the synthesis of similar benzoic acid derivatives can include unreacted starting materials, by-products from side reactions, and residual catalysts. For instance, if synthesized via oxidation of a corresponding toluene derivative, by-products such as diphenyls or partially oxidized intermediates could be present.[6][7]
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture on a hot plate while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[1][4]
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[2][3]
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][2]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.
Quantitative Data
The following table presents example data for the purification of benzoic acid by recrystallization, which can serve as a general reference. The actual yield and purity for this compound may vary.
| Parameter | Crude Benzoic Acid | After Recrystallization | Reference |
| Weight | 2.0 g | 1.70 g | [2] |
| % Recovery | - | 85% | [2] |
| Melting Point | Broad range | Sharp, defined range | [2] |
Visualizations
Experimental Workflow for Purification
Caption: Experimental workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Recrystallization
Caption: Logical relationships in troubleshooting common recrystallization problems.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. famu.edu [famu.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]
- 6. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 7. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the synthetic approach.
Guide 1: Synthesis via Oxidation of 3-(4-methylphenyl)-5-isopropyl-1,2,4-oxadiazole
A common and efficient method for synthesizing this compound involves the selective oxidation of the methyl group of 3-(4-methylphenyl)-5-isopropyl-1,2,4-oxadiazole.[1]
Issue 1: Incomplete Oxidation and Low Yield
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Symptom: The final product is contaminated with the starting material, 3-(4-methylphenyl)-5-isopropyl-1,2,4-oxadiazole, or the yield of the desired benzoic acid is significantly lower than expected.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Insufficient Oxidant | Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | The oxidation of the methyl group may require a specific temperature to proceed efficiently. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. For cobalt-acetate catalyzed air oxidation, a temperature of around 95°C has been shown to be effective.[1] |
| Catalyst Deactivation | If using a catalyst, such as cobalt acetate, ensure it is of high quality and has not been deactivated by impurities in the starting materials or solvent.[1] |
| Inadequate Reaction Time | Monitor the reaction at regular intervals to determine the optimal reaction time for complete conversion. |
Issue 2: Formation of Over-oxidation or Side-products
-
Symptom: Presence of unexpected peaks in the analytical chromatogram (HPLC, LC-MS) or NMR spectrum, indicating the formation of byproducts.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Harsh Reaction Conditions | Prolonged reaction times or excessively high temperatures can lead to the degradation of the oxadiazole ring or over-oxidation of other parts of the molecule. Optimize the reaction conditions to be as mild as possible while still achieving full conversion of the starting material. |
| Side-chain Oxidation | While the isopropyl group is generally stable to oxidation, harsh conditions could potentially lead to its oxidation. Use a selective oxidation system to target the methyl group on the phenyl ring. |
Guide 2: Synthesis via Coupling of 4-Cyanobenzoic Acid and Isobutyramide Oxime
Another common route involves the initial formation of a hydroxyamidine from 4-cyanobenzoic acid and hydroxylamine, followed by acylation with isobutyryl chloride and subsequent cyclization.
Issue 3: Low Yield of the 1,2,4-Oxadiazole Ring
-
Symptom: The desired this compound is obtained in low yield, with significant amounts of starting materials or intermediates remaining.
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Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Incomplete Amidoxime Formation | Ensure the reaction of 4-cyanobenzoic acid with hydroxylamine goes to completion. Monitor the reaction by TLC or LC-MS. Adjusting the pH and reaction time may be necessary. |
| Inefficient Acylation | The acylation of the amidoxime with isobutyryl chloride can be sluggish. Ensure anhydrous conditions and consider using a non-nucleophilic base to facilitate the reaction. |
| Poor Cyclization Conditions | The final cyclodehydration step to form the oxadiazole ring often requires heating or the use of a dehydrating agent. If thermal cyclization is used, ensure the temperature is sufficient. Alternatively, chemical dehydrating agents can be employed. |
Issue 4: Presence of O-Acyl Amidoxime Intermediate
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Symptom: A significant peak in the LC-MS corresponding to the mass of the O-acylated intermediate (the product of the amidoxime reacting with isobutyryl chloride) is observed, with little of the final cyclized product.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Insufficiently Forcing Cyclization | The energy barrier for the cyclodehydration may not be overcome. Increase the reaction temperature or prolong the reaction time. Switching to a higher-boiling solvent might be necessary for thermal cyclization. |
| Hydrolysis of the Intermediate | The O-acyl amidoxime intermediate can be susceptible to hydrolysis, especially in the presence of water. Ensure anhydrous reaction conditions for the cyclization step. |
Issue 5: Formation of Isomeric Impurities
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Symptom: Characterization data (e.g., NMR) suggests the presence of an isomeric oxadiazole or other heterocyclic structures.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Rearrangement Reactions | Under certain conditions (e.g., high temperatures or presence of acid/base), the 1,2,4-oxadiazole ring can undergo rearrangement. The Boulton-Katritzky rearrangement is a known thermal rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles. Carefully control the reaction temperature and pH to minimize such side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities?
A1: The most common starting material-related impurities are unreacted 3-(4-methylphenyl)-5-isopropyl-1,2,4-oxadiazole (in the oxidation route) or unreacted 4-cyanobenzoic acid and isobutyramide oxime (in the coupling route). These can typically be identified by comparing the analytical data of the crude product with that of the starting materials.
Q2: How can I best monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. A more quantitative analysis can be achieved using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Q3: What purification methods are most effective for the final product?
A3: The final product, being a carboxylic acid, can often be purified by recrystallization from a suitable solvent system. If significant impurities remain, column chromatography on silica gel may be necessary. In some high-yielding reactions, the product may precipitate out of the reaction mixture in high purity and can be isolated by simple filtration.[1]
Q4: My final product has a persistent impurity that I cannot identify. What could it be?
A4: If common impurities have been ruled out, consider the possibility of solvent-related adducts or degradation of the oxadiazole ring. The 1,2,4-oxadiazole ring can be susceptible to cleavage under strong acidic or basic conditions. Techniques like LC-MS/MS and high-resolution mass spectrometry can be invaluable for identifying unknown impurities.
Experimental Protocols
Key Experiment: Oxidation of 3-(4-methylphenyl)-5-isopropyl-1,2,4-oxadiazole
This protocol is based on a general method for the selective oxidation of a methyl group on a phenyl ring attached to a 1,2,4-oxadiazole core.[1]
-
Materials:
-
3-(4-methylphenyl)-5-isopropyl-1,2,4-oxadiazole
-
Cobalt(II) acetate tetrahydrate
-
Sodium bromide
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Glacial acetic acid
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Compressed air or oxygen
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a gas inlet tube, dissolve 3-(4-methylphenyl)-5-isopropyl-1,2,4-oxadiazole in glacial acetic acid.
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Add catalytic amounts of cobalt(II) acetate tetrahydrate and sodium bromide to the solution.
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Heat the reaction mixture to 95°C with vigorous stirring.
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Introduce a steady stream of air or oxygen into the reaction mixture through the gas inlet tube.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
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The product, this compound, may precipitate from the solution and can be collected by filtration.
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Wash the collected solid with water to remove acetic acid and inorganic salts.
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Dry the product under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via oxidation.
Caption: A logical troubleshooting guide for identifying and resolving common synthesis issues.
References
Technical Support Center: 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid - Stability and Degradation Profile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule stem from its two core structures: the 1,2,4-oxadiazole ring and the benzoic acid moiety. The 1,2,4-oxadiazole ring can be susceptible to pH-dependent hydrolysis and photolytic degradation. While benzoic acid itself is quite stable, the entire molecule's stability will be dictated by the lability of the oxadiazole ring.
Q2: How does pH affect the stability of the 1,2,4-oxadiazole ring in my compound?
A2: The 1,2,4-oxadiazole ring generally exhibits maximal stability in a pH range of 3-5.[1][2][3] At both low and high pH, the ring is susceptible to hydrolytic cleavage.
-
Low pH (acidic conditions): The N-4 nitrogen on the oxadiazole ring can become protonated. This makes the adjacent carbon atom more susceptible to nucleophilic attack, which can lead to the opening of the ring to form an aryl nitrile degradation product.[1][2]
-
High pH (basic conditions): Nucleophilic attack on the carbon between the oxygen and nitrogen atoms can occur, leading to ring opening. This process is facilitated by the presence of a proton donor, such as water.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a 1,2,4-oxadiazole ring can be sensitive to light. Photochemical degradation is a potential issue.[4] Exposure to UV light (e.g., at 254 nm) can cause photoisomerization of the 1,2,4-oxadiazole ring to a more stable 1,3,4-oxadiazole isomer, or it can lead to the formation of open-chain products.[4][5] Therefore, it is recommended to protect the compound from light during storage and experiments.
Q4: What is the expected thermal stability of this compound?
A4: The thermal stability will likely be influenced by both the benzoic acid and the 1,2,4-oxadiazole components. Benzoic acid itself is thermally robust, showing stability at temperatures up to 300°C.[6][7][8][9] The primary thermal degradation pathway for aromatic carboxylic acids at high temperatures is decarboxylation.[6][7][8][9][10][11] However, the overall thermal stability of your compound may be lower due to the presence of the oxadiazole ring. It is advisable to perform thermal stress testing at temperatures in the range of 40-80°C to determine its specific thermal liability.[12]
Q5: My compound is showing decreased activity in my multi-day cell-based assay. Could this be a stability issue?
A5: Yes, a gradual loss of activity in a long-term experiment can be due to compound degradation in the aqueous cell culture medium.[13] Given the pH sensitivity of the 1,2,4-oxadiazole ring, the compound may be slowly degrading under your specific experimental conditions (e.g., pH 7.4, 37°C). It is recommended to assess the stability of your compound directly in the cell culture medium over the time course of your experiment.[13]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability-related issues.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Inconsistent results between experimental replicates. | Compound degradation in stock or working solutions. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., HPLC) before use. Standardize solution preparation protocols.[13] |
| Variability in storage conditions. | Store aliquots of stock solutions at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.[13] | |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical degradation of the compound. | Attempt to identify the degradation products to understand the degradation pathway. Based on the degradation mechanism, implement mitigation strategies (e.g., protect from light, adjust pH, store under an inert gas).[13] |
| Precipitate forming in stock solution after freeze-thaw cycles. | Poor solubility at lower temperatures or unsuitable solvent. | This is more likely a solubility issue than degradation. Consider preparing a more dilute stock solution or using a different solvent. Ensure the solution is fully redissolved upon thawing.[13] |
| Loss of biological activity in a time-dependent manner. | Hydrolysis or enzymatic degradation in aqueous buffer or cell culture medium. | Evaluate the compound's stability in the specific buffer or medium at the experimental temperature. Consider if the 1,2,4-oxadiazole ring is undergoing cleavage. |
| Oxidative degradation. | Consider adding an antioxidant to the buffer if it's compatible with the assay. Purge the headspace of stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing.[13] |
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table summarizes the expected stability based on the known behavior of its core chemical structures. This should be used as a general guide for designing your own stability studies.
| Stress Condition | Typical Protocol | Expected Stability of 1,2,4-Oxadiazole Moiety | Expected Stability of Benzoic Acid Moiety | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1.0 M HCl, Room Temp to 60°C | Labile, especially outside pH 3-5.[1][2] | Stable | Ring-opened products (e.g., aryl nitrile) |
| Basic Hydrolysis | 0.1 M - 1.0 M NaOH, Room Temp to 60°C | Labile, especially outside pH 3-5.[1][2] | Stable | Ring-opened products |
| Oxidative Stress | 0.1% - 3.0% H₂O₂, Room Temp | Potentially labile | Generally stable | Oxidized derivatives |
| Thermal Stress | 40°C - 80°C | Moderately stable | Very stable[6][7][8] | Decarboxylated product at very high temperatures |
| Photolytic Stress | UV (e.g., 254 nm) and visible light | Labile[4] | Stable | Photoisomers (1,3,4-oxadiazole), open-chain products |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation.[12][14]
1. Stock Solution Preparation:
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Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[12]
2. Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 1 M NaOH before analysis.
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Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C and collect samples at various time points. Neutralize samples with 1 M HCl before analysis.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.[12]
-
Thermal Degradation: Incubate the stock solution at 80°C (in a sealed vial). Collect samples at various time points. Also, test the solid compound under the same conditions.[12]
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Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[12] Keep a control sample wrapped in foil to protect it from light.
3. Sample Analysis:
-
Analyze all samples (stressed and control) by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize any significant degradation products using LC-MS to determine their mass and potential structure.
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Model Study of the Photochemical Rearrangement Pathways of 1,2,4‐Oxadiazole [ouci.dntb.gov.ua]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
"troubleshooting low yield in 1,2,4-oxadiazole synthesis from amidoximes"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 1,2,4-oxadiazoles from amidoximes.
Q1: My overall yield for the 3,5-disubstituted 1,2,4-oxadiazole synthesis is consistently low. What are the most common causes and how can I address them?
Low yields in 1,2,4-oxadiazole synthesis often stem from two critical steps: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acyl amidoxime intermediate.[1][2]
Troubleshooting Steps:
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Poor Acylation of the Amidoxime: The initial coupling of the amidoxime with the carboxylic acid (or its activated form) is a crucial step.
-
Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, DCC, CDI) is fresh and active. Consider switching to an alternative, such as 1,1'-carbonyldiimidazole (CDI), which has proven effective.[2][3][4]
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Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime to the reaction mixture.[2]
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Purity of Starting Materials: Verify the purity of both the amidoxime and the carboxylic acid, as impurities can lead to side reactions.[2]
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Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid can inhibit the desired reaction.[1] It is advisable to protect these groups prior to the coupling step.
-
-
Inefficient Cyclodehydration: The conversion of the O-acyl amidoxime intermediate to the final 1,2,4-oxadiazole is often the rate-limiting step and can be a significant bottleneck.[1]
-
Thermal Conditions: Adequate heating is typically required for the cyclodehydration to proceed efficiently. Refluxing in a high-boiling solvent such as toluene or xylene may be necessary.[1] Microwave irradiation can also be a highly effective method to shorten reaction times and improve yields.[5][6][7]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are often used to promote cyclization. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization, sometimes even at room temperature.[1][8][9]
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Solvent Choice: The choice of solvent is critical. Aprotic solvents like DMF, THF, DCM, and MeCN generally provide good results for base-catalyzed cyclizations, whereas protic solvents such as water or methanol can be detrimental.[1]
-
Q2: I'm observing a significant side product with a mass corresponding to the hydrolyzed O-acyl amidoxime. What is happening and how can I prevent it?
This observation indicates the formation of the O-acyl amidoxime intermediate without subsequent cyclization, followed by cleavage.[1]
Probable Cause & Solution:
-
Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[1][10]
-
Minimize Reaction Time and Temperature: Optimize the cyclodehydration step to use the minimum time and temperature required for the reaction to complete.
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Ensure Anhydrous Conditions: If using a base for cyclization, it is crucial to maintain anhydrous conditions to prevent hydrolysis.
-
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclization may not be overcome by the current reaction conditions.
-
Increase Temperature: Gradually increase the reaction temperature to facilitate cyclization.
-
Switch to a More Potent Cyclization Agent: If thermal methods are ineffective, consider using a stronger base or a different cyclization agent.
-
Q3: My final product seems to be rearranging or decomposing during purification or upon standing. What could be the issue?
Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, which is particularly common for 3,5-disubstituted derivatives with a saturated side chain.[1][3] This rearrangement can be initiated by heat, acid, or even moisture.[1]
Mitigation Strategies:
-
Neutral, Anhydrous Workup and Purification: Use neutral and anhydrous conditions during the workup and purification steps to minimize exposure to acid and water.
-
Proper Storage: Store the purified compound in a dry environment to prevent moisture-induced rearrangement.
Q4: I am having trouble purifying my 1,2,4-oxadiazole derivative. What are some effective purification strategies?
Purification can be challenging due to the presence of starting materials, byproducts, or residual high-boiling solvents.
Purification Techniques:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure crystalline products.[11]
-
Liquid-Liquid Extraction: A well-designed extraction procedure can remove many impurities. For a neutral product, washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) can remove acidic starting materials, and an acidic wash (e.g., dilute HCl) can remove basic impurities.[11]
-
Silica Gel Column Chromatography: This is a common and effective method for separating the desired product from impurities.[11]
-
Trituration: If the product is an oil, trituration with a suitable solvent can sometimes induce solidification, allowing for purification by filtration.[11]
-
Removal of High-Boiling Solvents: To remove residual DMF or DMSO, dissolving the product in a volatile solvent like dichloromethane (DCM) and then adding a co-solvent like toluene before evaporating under reduced pressure can be effective.[11]
Data Presentation
Table 1: Comparison of Coupling Reagents for O-Acylation of Amidoximes
| Coupling Reagent | Common Conditions | Advantages | Disadvantages |
| EDC/HOAt | pH 8.0 buffer | Good conversion rates (72-75%)[10] | May require optimization |
| HATU | Preactivation, pH 8.0 buffer | High conversion rates (85-93%)[10] | Can be more expensive |
| PyAOP | pH 8.0 buffer | Excellent conversion rates[10] | |
| CDI | Various, including NaOH/DMSO[2] | Effective for both formation and cyclodehydration[4] | |
| DCC | Various | Widely used | Byproduct (DCU) can be difficult to remove |
Table 2: Comparison of Cyclization Conditions
| Condition | Reagents/Solvent | Temperature | Typical Reaction Time | Yield Range | Reference |
| Thermal | Toluene or Xylene | Reflux | Varies | Moderate to Good | [1] |
| Base-mediated | TBAF/THF | Room Temperature | 1-16 hours | Good to Excellent | [8] |
| Superbase | NaOH/DMSO | Room Temperature | 4-24 hours | 11-90% | [6][8][9] |
| Microwave | Various | Elevated | Minutes to Hours | Good to Excellent | [5][6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [5]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Classical Synthesis via Acyl Chloride and Thermal Cyclization [5]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 1,2,4-oxadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"side reactions in the synthesis of 1,2,4-oxadiazole benzoic acids"
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Benzoic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges, particularly the formation of side products, during their experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues in a question-and-answer format, offering probable causes and recommended solutions to streamline your synthesis process.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with significant amounts of starting materials remaining.
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime | Ensure the benzoic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA is highly effective. Alternatively, converting the benzoic acid to its corresponding acyl chloride can facilitate the reaction.[1][2] |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often the most challenging step.[1][3] For thermal cyclization, ensure adequate heating (e.g., reflux in high-boiling solvents like toluene or xylene). For base-mediated cyclization, strong, non-nucleophilic bases like Tetrabutylammonium Fluoride (TBAF) in anhydrous THF are effective.[1][2] Superbase systems such as NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[1] |
| Incompatible Functional Groups | Unprotected hydroxyl (-OH) or amino (-NH₂) groups on either the amidoxime or the benzoic acid can interfere with the reaction.[1][4] Consider protecting these groups before proceeding with the coupling and cyclization steps. |
| Poor Choice of Solvent | The solvent choice significantly impacts reaction efficiency. Aprotic solvents (DMF, THF, DCM, MeCN) are generally preferred for base-catalyzed cyclizations. Protic solvents like water or methanol should be avoided as they can lead to hydrolysis.[1] |
Issue 2: Major Side Product Detected by Mass Spectrometry
Symptom: A significant side product is observed, often with a mass corresponding to the hydrolyzed O-acyl amidoxime intermediate or an isomer.
| Probable Cause | Recommended Solution |
| Cleavage/Hydrolysis of O-Acyl Amidoxime | This is a common side reaction, particularly in the presence of water or under prolonged heating.[1][3] To mitigate this, minimize reaction time and temperature during the cyclodehydration step. If using a base, ensure strictly anhydrous conditions.[1] |
| Formation of Isomeric Byproducts | Rearrangement reactions can lead to the formation of other heterocyclic systems. The Boulton-Katritzky Rearrangement, for example, can be triggered by heat or acid.[1][5] Using neutral, anhydrous conditions for workup and purification can help prevent this. The formation of 1,3,4-oxadiazoles has also been observed under certain photochemical conditions.[1] |
| Nitrile Oxide Dimerization | When using a 1,3-dipolar cycloaddition route, the nitrile oxide intermediate can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][6] To favor the desired reaction, use the nitrile reactant in a large excess or as the solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 1,2,4-oxadiazoles from amidoximes and benzoic acids?
A1: The cyclodehydration of the O-acyl amidoxime intermediate is the most challenging and critical step.[1][3] Inadequate conditions, such as insufficient heat or a weak base, can lead to the accumulation of the intermediate or its hydrolysis back to the starting materials.[3]
Q2: My final product seems to be rearranging during purification. What could be happening?
A2: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, which can be triggered by heat, acid, or even moisture.[1][5] To minimize this, use neutral, anhydrous conditions for your workup and purification (e.g., column chromatography with neutral solvents) and store the final compound in a dry environment.[1]
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave irradiation is a highly effective technique for promoting the cyclization of O-acyl amidoximes. It can significantly reduce reaction times and improve yields compared to conventional heating methods.[1][7]
Q4: How can I remove unreacted benzoic acid from my crude product?
A4: Unreacted benzoic acid can be effectively removed during the workup using a liquid-liquid extraction. Wash the organic layer (e.g., ethyl acetate or DCM) with a dilute aqueous base solution, such as saturated sodium bicarbonate, to deprotonate and extract the acidic benzoic acid into the aqueous phase.[8]
Data Presentation: Impact of Reaction Conditions
The selection of reagents and reaction conditions is crucial for maximizing yield and minimizing side products. The following table summarizes the effectiveness of different conditions reported in the literature.
Table 1: Effect of Cyclization Conditions on 1,2,4-Oxadiazole Synthesis
| Method | Reagents/Conditions | Typical Yields | Key Advantages/Disadvantages |
| Thermal Cyclization | Reflux in high-boiling solvent (e.g., Toluene, Xylene) | Variable | Simple; may require high temperatures leading to degradation. |
| Base-Mediated | TBAF in anhydrous THF | Good to Excellent[1][2] | Mild conditions; requires strictly anhydrous setup.[1] |
| Superbase System | NaOH or KOH in DMSO at room temperature | Poor to Excellent (11-90%)[1][4] | One-pot procedure; reaction times can be long (4-24h).[1][4] |
| Microwave-Assisted | Silica-supported, solvent-free irradiation | Good to Excellent[1][7] | Very fast reaction times (10-30 min); requires microwave reactor.[1] |
| Coupling Agent | CDI (Carbonyldiimidazole) activation | Good | Facilitates simple liquid-liquid extraction for purification.[9] |
Experimental Protocols
Protocol: Microwave-Assisted Synthesis of 3-Aryl-5-(aryl)-1,2,4-oxadiazole Benzoic Acid Derivative
This protocol describes a modern, efficient method for the synthesis of 1,2,4-oxadiazoles via acylation of an amidoxime followed by a microwave-assisted, silica-supported cyclodehydration.[1][7]
Step 1: Acylation of Amidoxime
-
In a round-bottom flask, dissolve the starting amidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a solution of the desired benzoic acid chloride (1.1 eq) in the same solvent dropwise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 2: Silica-Supported Cyclization
-
Once the acylation is complete, add silica gel (e.g., 1g, 60-120 mesh) to the reaction mixture.[1]
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the silica-supported O-acyl amidoxime.[1]
-
Place the vessel containing the powder into a microwave reactor.
-
Irradiate the mixture (e.g., 10-30 minutes, power may require optimization) to induce cyclodehydration.[1]
Step 3: Workup and Purification
-
After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).[1]
-
Combine the fractions containing the product and remove the solvent under reduced pressure.
-
Further purify the crude product by column chromatography or recrystallization as needed.[8]
Visualizations
Experimental Workflow and Side Reactions
The following diagram illustrates the general synthetic pathway for 1,2,4-oxadiazole benzoic acids, highlighting the points where key side reactions can occur.
Caption: General workflow for 1,2,4-oxadiazole synthesis and common side reactions.
Troubleshooting Logic Flow
This diagram provides a logical path for troubleshooting low product yield, a common issue encountered during synthesis.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound likely stems from the presence of the non-polar isopropyl group and the aromatic benzoic acid ring. While the carboxylic acid moiety offers some potential for ionization, the overall molecule possesses significant hydrophobic character, which can lead to poor dissolution in aqueous media.
Q2: What initial steps should I take to assess and improve the solubility of my compound?
A2: A systematic approach is recommended. Start by determining the baseline solubility in your primary aqueous buffer (e.g., PBS, pH 7.4). Subsequently, explore the impact of pH adjustment and the use of common co-solvents. This initial screening will provide valuable insights into the physicochemical properties of the compound and guide further optimization.
Q3: How does pH influence the solubility of a compound containing a carboxylic acid?
A3: As a carboxylic acid, the solubility of this compound is pH-dependent.[1] In alkaline conditions (higher pH), the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt.[1] Therefore, increasing the pH of the buffer can significantly enhance its solubility.
Q4: What are co-solvents, and how can they improve solubility?
A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds.[2][3] They work by reducing the polarity of the aqueous solvent system, thereby making it more favorable for the dissolution of non-polar molecules. Common co-solvents used in biological assays include DMSO, ethanol, and PEG 400.[3]
Q5: Are there any other advanced techniques to enhance solubility for in vitro assays?
A5: Yes, several advanced formulation strategies can be employed if basic pH adjustment and co-solvents are insufficient. These include the use of surfactants to form micelles that encapsulate the compound, or complexation with cyclodextrins, which have a hydrophobic interior to host the drug molecule and a hydrophilic exterior to improve aqueous solubility.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates upon dilution of a DMSO stock solution into aqueous buffer. | The final concentration of the compound exceeds its thermodynamic solubility in the aqueous buffer. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final assay medium (ensure it is compatible with your biological system, typically ≤ 1%). 3. Prepare a more dilute stock solution to minimize the "solvent-shifting" effect upon dilution.[3] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in solution. The compound may be precipitating over the course of the experiment. | 1. Visually inspect all solutions for any signs of precipitation before and during the experiment. 2. Determine the kinetic solubility of the compound in your final assay buffer to ensure you are working below the saturation point. 3. Consider pre-dissolving the compound in a small amount of base (e.g., NaOH) before adding it to the buffer to form the more soluble salt. |
| Difficulty preparing a concentrated stock solution. | The compound has low solubility even in common organic solvents like DMSO. | 1. Try alternative organic solvents such as dimethylformamide (DMF).[1] 2. Gentle warming and sonication can aid in the dissolution process. 3. If a high concentration is not achievable, a fresh, lower concentration stock solution may need to be prepared for each experiment. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment Workflow
This protocol outlines a general workflow for assessing and improving the solubility of this compound.
Protocol 2: pH-Dependent Solubility Determination
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add Excess Compound: Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Separate Undissolved Solid: Centrifuge the samples to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 3: Co-solvent Solubility Determination
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer (e.g., PBS pH 7.4) solutions containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of DMSO).
-
Add Excess Compound: Add an excess amount of the compound to each co-solvent mixture.
-
Equilibrate: Shake the samples at a constant temperature for 24 hours.
-
Separate Undissolved Solid: Centrifuge the samples.
-
Quantify Soluble Compound: Analyze the supernatant to determine the concentration of the dissolved compound.
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Considerations for Biological Assays |
| pH Adjustment | Increases ionization of the carboxylic acid group to form a more soluble salt.[1] | Simple and effective for ionizable compounds. | The final pH must be compatible with the biological assay. High pH can affect cell viability and protein stability. |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for hydrophobic compounds.[2] | Easy to implement for initial screening.[3] | The concentration of the organic solvent must be kept low (typically <1%) to avoid toxicity to cells or interference with the assay. |
| Salt Formation | Converts the acidic drug into a more soluble salt form.[4][5] | Can significantly increase solubility and dissolution rate.[5] | The chosen salt form should be stable and not interact with assay components. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4][6] | Can improve the rate of dissolution. | May not significantly increase the equilibrium solubility. Specialized equipment may be required. |
| Use of Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[4][5] | Effective for highly lipophilic compounds. | The concentration of the surfactant should be above its critical micelle concentration (CMC) but below levels that could cause cell lysis or protein denaturation. |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic drug is included within the hydrophobic cavity of the cyclodextrin molecule. | Can significantly increase solubility and stability. | The size of the cyclodextrin cavity must be appropriate for the drug molecule. Potential for competitive binding with other assay components. |
Signaling Pathway Considerations
While the specific biological target of this compound is not defined here, its use in biological assays implies interaction with a cellular signaling pathway. Ensuring adequate solubility is the first critical step to accurately determine its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. japer.in [japer.in]
"preventing degradation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in solution"
Topic: Preventing Degradation in Solution Audience: Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information, troubleshooting advice, and detailed protocols to help you manage and prevent the degradation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in solution. By understanding the potential stability issues, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
Based on its chemical structure, the compound is susceptible to three main degradation pathways:
-
Hydrolysis: The 1,2,4-oxadiazole ring can be cleaved by water, a process that is often accelerated under acidic or basic conditions.[1] This is a common degradation pathway for this class of heterocycles.
-
Oxidation: The molecule may degrade in the presence of oxidizing agents, which can be introduced through dissolved oxygen, trace metal ions, or reagents like hydrogen peroxide.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds and cause degradation.[4] Benzoic acid derivatives are known to be susceptible to photolytic degradation.[5]
Q2: What are the visible signs of compound degradation?
Degradation may be indicated by several observable changes:
-
Color Change: A solution turning yellow or another color can be a sign of chemical breakdown, often linked to photodegradation.[3]
-
Precipitation: The formation of a solid (precipitate or cloudiness) may indicate that the compound is degrading into a less soluble product.[2]
-
Inconsistent Results: A loss of potency in biological assays or variable results in analytical measurements are strong indicators that the active compound has degraded.[2][3]
Q3: What are the recommended storage conditions for stock solutions?
To maximize the shelf-life of your stock solution (typically in an organic solvent like DMSO), follow these guidelines:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.[6]
-
Moisture: Use anhydrous, high-purity solvents to prepare stock solutions to minimize hydrolysis.[1][2]
Q4: How does the pH of an aqueous buffer affect the stability of this compound?
The pH of the solution is a critical factor. For 1,2,4-oxadiazole derivatives, stability is often greatest in a slightly acidic to neutral pH range (approximately pH 3-5).[1] Both strongly acidic (pH < 2) and alkaline (pH > 8) conditions can significantly accelerate the rate of hydrolytic degradation, leading to the opening of the oxadiazole ring.[1]
Q5: How can I minimize degradation when preparing aqueous working solutions for experiments?
When diluting your stock solution into aqueous buffers, take the following precautions:
-
Prepare Fresh: Always prepare aqueous working solutions immediately before use.[3]
-
pH Control: Use a well-buffered solution within the optimal stability range (ideally pH 3-5) to prevent pH shifts.[3]
-
Temperature Control: Keep working solutions on ice or at 4°C and minimize the time they are kept at higher temperatures (e.g., 37°C).[3]
-
De-gas Buffers: If oxidative degradation is a concern, de-gassing the aqueous buffer to remove dissolved oxygen can improve stability.
Troubleshooting Guides
Use this section to diagnose and resolve common issues related to compound degradation.
| Problem | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Solution turns yellow or changes color over time. | Photodegradation or Oxidation: The compound is likely degrading due to exposure to light or oxygen. | 1. Protect from Light: Prepare a fresh solution and store it in an amber vial or wrapped in foil.[6]2. Limit Oxygen Exposure: Use de-gassed solvents and consider purging the vial headspace with an inert gas (e.g., argon or nitrogen).3. Analyze Solution: Use HPLC-UV to compare the fresh, clear solution with the colored one to identify new peaks corresponding to degradation products. |
| Unexpected peaks appear in HPLC chromatograms. | Degradation: The compound is breaking down into one or more new chemical entities. | 1. Identify the Pathway: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, etc.).[7]2. Compare Chromatograms: Match the retention times of the unknown peaks in your sample with those generated during the forced degradation study to identify the degradation pathway.3. Optimize Conditions: Adjust your experimental conditions (e.g., pH, temperature, light exposure) to avoid the identified degradation pathway. |
| Loss of biological activity or inconsistent assay results. | Compound Instability: The active compound is likely degrading in the assay buffer, leading to a lower effective concentration. | 1. Confirm Stock Integrity: First, verify the concentration and purity of your DMSO stock solution using HPLC.2. Assess Stability in Assay Buffer: Incubate the compound in your final assay buffer for the full duration of your experiment. At various time points (e.g., 0, 2, 4, 8 hours), take an aliquot and analyze it by HPLC to quantify the amount of parent compound remaining.3. Modify Protocol: If significant degradation is observed (>10%), consider shortening incubation times, adjusting buffer pH, or preparing the compound solution closer to the time of use. |
| Precipitate forms in the aqueous solution. | Poor Solubility or Degradation: The compound may be crashing out of solution, or a degradant may be insoluble. | 1. Check Solubility Limits: Ensure you are working below the compound's maximum solubility in the specific buffer and temperature.2. Filter Solution: Use a syringe filter (e.g., 0.22 µm) to remove precipitate before use in sensitive assays. Analyze both the filtrate and the precipitate (if possible, by re-dissolving in a strong solvent) to determine if the solid is the parent compound or a degradant.[2]3. Adjust Formulation: Consider adding a co-solvent or solubilizing agent if the issue is poor solubility of the parent compound. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how stability data is typically presented. The goal of such a study is to achieve 5-20% degradation to ensure degradation products are generated for analytical method validation.[6][7]
Table 1: Example Forced Degradation Data
| Stress Condition | Time (hours) | % Parent Compound Remaining (Hypothetical) | Appearance of Major Degradants (Hypothetical) |
| Control (25°C, protected from light) | 24 | 99.8% | No significant degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 8 | 85.2% | Yes (Degradant A) |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 | 78.5% | Yes (Degradant A) |
| Oxidation (3% H₂O₂, 25°C) | 24 | 92.1% | Yes (Degradant B) |
| Thermal (80°C, in water) | 24 | 96.5% | Minor degradants observed |
| Photolytic (UV light, 254 nm) | 24 | 91.3% | Yes (Multiple minor degradants) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to identify potential degradation pathways for this compound, in accordance with ICH guidelines.[7][8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Stress Samples: For each condition, dilute the stock solution to a final concentration of approximately 100 µg/mL in the stress medium.
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Degradation: HPLC-grade water.
-
Photolytic Degradation: HPLC-grade water.
-
-
Incubation:
-
Incubate the acid and base hydrolysis samples at 60°C.
-
Keep the oxidative degradation sample at room temperature, protected from light.
-
Place the thermal degradation sample in an oven at 80°C.
-
Expose the photolytic degradation sample to a UV light source (e.g., 254 nm) alongside a control sample wrapped in foil to serve as a dark control.[6]
-
-
Sample Collection: Collect samples at various time points (e.g., 2, 8, 24 hours) or until approximately 5-20% degradation is observed.[7] Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples, controls, and a time-zero sample using a stability-indicating HPLC method (see Protocol 2) to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products generated during stability studies.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm (or an optimal wavelength determined by UV scan).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting the degradation of this compound.
Caption: Hypothesized degradation pathways for the target compound.
(Note: As specific images for the degradation products are not available, placeholder image links are used in the DOT script above. In a real scenario, these would be replaced with actual chemical structure images.)
Caption: Experimental workflow for compound stability assessment.
Caption: Troubleshooting logic for degradation-related issues.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up Synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Poor quality of the amidoxime.3. Inefficient cyclization of the O-acylamidoxime intermediate.4. Suboptimal reaction temperature. | 1. Ensure the activating agent (e.g., EDC, HBTU) is fresh and used in the correct stoichiometric ratio. Consider using an alternative activating agent.2. Verify the purity of the 4-cyanobenzamidoxime by NMR or LC-MS. If necessary, purify the amidoxime before use.3. Increase the reaction temperature for the cyclization step, or consider microwave heating for a shorter duration.[1]4. Optimize the reaction temperature. While initial acylation may proceed at room temperature, cyclization often requires heating.[2] |
| Presence of Impurities | 1. Unreacted starting materials.2. Formation of the isomeric 1,3,4-oxadiazole.3. Hydrolysis of the ester intermediate (if applicable).4. Byproducts from the coupling agent. | 1. Increase the reaction time or temperature to drive the reaction to completion.2. Ensure anhydrous conditions to prevent hydrolysis of the O-acylamidoxime intermediate, which can lead to other byproducts.3. If starting from an ester, ensure the reaction is anhydrous. Purify the final product by recrystallization or chromatography.4. Choose a purification method that effectively removes the byproducts of the specific coupling agent used (e.g., water wash for EDC byproducts). |
| Poor Solubility of Intermediates or Product | 1. The benzoic acid moiety can decrease solubility in common organic solvents.2. The intermediate O-acylamidoxime may precipitate out of solution. | 1. Use a co-solvent system, such as DMF/acetonitrile, to improve solubility.[1]2. If the intermediate precipitates, consider a one-pot synthesis approach where the intermediate is not isolated.[2][3] Alternatively, perform the reaction at a higher temperature to maintain solubility. |
| Exothermic Reaction/Thermal Runaway | 1. The cyclization step can be exothermic. | 1. For large-scale reactions, ensure the reactor has adequate cooling capacity. Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature.[4] |
| Difficulty in Purification | 1. The acidic nature of the product can complicate chromatographic purification.2. Co-precipitation of impurities during crystallization. | 1. For chromatography, consider converting the benzoic acid to its methyl or ethyl ester, purify, and then hydrolyze back to the acid.2. Screen various recrystallization solvents. A mixed solvent system may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common and scalable approach is the condensation of a 4-carboxy-substituted benzamidoxime with isobutyric acid or one of its activated derivatives (e.g., isobutyryl chloride, isobutyric anhydride).[5][6] Another viable route involves the reaction of 4-cyanobenzamidoxime with isobutyric acid, followed by cyclization. One-pot syntheses where the amidoxime is reacted directly with the carboxylic acid in the presence of a coupling agent and a base are also frequently employed to streamline the process.[2][3]
Q2: How can I prepare the required 4-cyanobenzamidoxime starting material?
A2: 4-Cyanobenzamidoxime can be readily synthesized from 4-cyanobenzonitrile by reacting it with hydroxylamine in the presence of a base such as sodium bicarbonate or potassium carbonate.[1]
Q3: What are the key reaction parameters to control during scale-up?
A3: The most critical parameters to control are:
-
Temperature: The acylation and cyclization steps may have different optimal temperatures. Careful temperature control is crucial to prevent side reactions and ensure safety, especially during exothermic cyclization.[4]
-
Reagent Stoichiometry: Precise control of the molar ratios of the amidoxime, carboxylic acid, coupling agent, and base is essential for high yields and purity.
-
Solvent Selection: The solvent system must be able to dissolve the starting materials and intermediates while being compatible with the reaction conditions. Aprotic polar solvents like DMF or acetonitrile are often used.[1][3]
-
Reaction Time: The reaction should be monitored by an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal reaction time and ensure completion.
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. Screening of different solvent systems is recommended to find one that provides high purity and yield. If recrystallization is insufficient, chromatography on silica gel may be necessary. Given the acidic nature of the product, a mobile phase containing a small amount of acetic or formic acid may be required to obtain good peak shape.
Q5: Are there any specific safety precautions to consider for this synthesis?
A5: Yes. The synthesis of amidoximes from nitriles often involves hydroxylamine, which can be unstable. The cyclodehydration step to form the oxadiazole ring can be exothermic and requires careful temperature management to avoid thermal runaway, especially on a large scale.[4] Standard laboratory safety practices, including the use of personal protective equipment, should always be followed.
Experimental Protocols
Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate
Step 1: Synthesis of N'-Hydroxy-4-(N-isobutyryloxy)carbamimidoyl)benzamide (O-Acylamidoxime Intermediate)
-
To a stirred solution of 4-cyanobenzamidoxime (1.0 eq) in anhydrous dichloromethane (10 vol) at 0-5 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of isobutyryl chloride (1.1 eq) in anhydrous dichloromethane (2 vol) while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate.
Step 2: Cyclization to this compound
-
Dissolve the crude O-acylamidoxime intermediate in a suitable high-boiling solvent such as DMF or toluene (5-10 vol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the cyclization by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: One-Pot Synthesis
-
To a mixture of 4-cyanobenzamidoxime (1.0 eq), isobutyric acid (1.2 eq), and a coupling agent such as HBTU (1.2 eq) in a suitable solvent like acetonitrile or DMF (10 vol), add a base like N,N-diisopropylethylamine (DIEA) (2.0 eq).[1]
-
Heat the reaction mixture to 80 °C (or utilize microwave heating at 160 °C for a shorter duration) for 2-6 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify by recrystallization.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
"characterization of unexpected byproducts in 1,2,4-oxadiazole synthesis"
Welcome to the Technical Support Center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization and mitigation of unexpected byproducts during synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on byproduct formation under various conditions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,4-oxadiazoles, their probable causes, and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with a significant amount of starting materials remaining.
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime: The carboxylic acid may not be sufficiently activated for the reaction with the amidoxime. | Ensure proper activation of the carboxylic acid. The use of a reliable coupling agent such as HATU with a non-nucleophilic base like DIPEA is highly effective. |
| Inefficient Cyclodehydration: The energy barrier for the cyclization of the O-acyl amidoxime intermediate is not being overcome. | For thermally promoted cyclizations, consider increasing the temperature or using a higher-boiling solvent like toluene or xylene. For base-mediated cyclizations, employ strong, non-nucleophilic bases. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice. Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature. |
| Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the starting materials can interfere with the reaction. | Protect these functional groups before proceeding with the coupling and cyclization steps. |
| Poor Solvent Choice: The solvent can significantly influence the reaction outcome. | Aprotic solvents such as DMF, THF, DCM, and MeCN generally yield good results for base-catalyzed cyclizations. Protic solvents like water or methanol should be avoided as they can promote hydrolysis. |
Issue 2: Presence of a Major Byproduct with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material plus the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in the presence of water or protic solvents, or with prolonged heating. | Minimize reaction time and temperature for the cyclodehydration step. If using a base, ensure anhydrous conditions. |
| Insufficiently Forcing Cyclization Conditions: The conditions are not energetic enough to promote the final ring-closing step. | Increase the reaction temperature or switch to a more potent cyclization agent. For instance, if thermal cyclization is failing, consider a base-mediated approach. |
Issue 3: Formation of Isomeric or Rearranged Products
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain can undergo thermal rearrangement to form other heterocycles. This can be facilitated by the presence of acid or moisture.[1] | Use neutral, anhydrous conditions for the workup and purification. Store the final compound in a dry environment. |
| Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles. | If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
Issue 4: Dimerization of Nitrile Oxide in 1,3-Dipolar Cycloaddition
Symptom: In syntheses utilizing the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, a significant byproduct corresponding to the dimer of the nitrile oxide (a furoxan or 1,2,5-oxadiazole-2-oxide) is observed.
| Probable Cause | Recommended Solution |
| Nitrile Oxide Dimerization: This is a common competing reaction pathway. | To favor the desired cycloaddition, use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile instead of another molecule of itself. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently. Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.
Q2: I am observing a significant amount of a byproduct with the mass of a nitrile oxide dimer in my 1,3-dipolar cycloaddition reaction. How can this be minimized?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction. To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the likelihood of the nitrile oxide reacting with the nitrile rather than another molecule of itself.
Q3: My final 1,2,4-oxadiazole product seems to be rearranging over time or during purification. What could be the cause?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, particularly if it is a 3,5-disubstituted derivative with a saturated side chain. This rearrangement can be triggered by heat, acid, or even moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.
Q4: Can microwave irradiation be used to improve the synthesis of 1,2,4-oxadiazoles?
A4: Yes, microwave-assisted synthesis can be a very effective method for the preparation of 1,2,4-oxadiazoles.[2][3][4][5][6] It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.[2][4][5][6]
Quantitative Data on Byproduct Formation
The following table summarizes the yields of 1,2,4-oxadiazoles and the formation of byproducts under different reaction conditions.
| Synthesis Method | Reactants | Conditions | Desired Product Yield | Major Byproduct(s) | Byproduct Yield/Ratio | Reference |
| Superbase Medium | Amidoximes and Carboxylic Acid Esters | NaOH/DMSO, Room Temperature, 4-24h | 11-90% | Unreacted starting materials, Hydrolyzed ester | Not specified | [7] |
| Microwave-Assisted | Amidoximes and Carboxylic Acids/Anhydrides | NH4F/Al2O3, Solvent-free, ~10 min | 40-90% | Not specified | Not specified | [7] |
| Aqueous Medium | Amidoximes and Acid Anhydrides | Water, Reflux, 12h | 35-93% | Not specified | Not specified | [8] |
| DNA-Conjugated Synthesis | DNA-conjugated Aryl Nitriles | Heat (90°C), pH 9.5 borate buffer, 2h | 51-92% (conversion) | Cleavage of O-acylamidoximes | Major side-product | [9] |
| Boulton-Katritzky Rearrangement | 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles | DMF, 150°C or neat, 240°C | Not applicable | Spiropyrazolines/Pyrazoles | Not specified | [10] |
| T3P Activation | Carboxylic Acids and Amidoximes | T3P, TEA, EtOAc, ~80°C, 0.5-6h | 87-97% | Water-soluble byproducts | Not specified | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium[11]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles on a Silica Support
Materials:
-
Appropriate benzamidoxime (1.14 mmol)
-
Dry potassium carbonate (350 mg, 2.53 mmol)
-
Anhydrous dichloromethane (6.0 mL)
-
Appropriate 3-aryl-acryloyl chloride (1.0 eq)
-
Silica gel (60-120 mesh, 1 g)
Procedure:
-
Add the benzamidoxime and dry potassium carbonate to a sealed vessel containing 3.0 mL of anhydrous dichloromethane under a dry N2 atmosphere.
-
Dilute the 3-aryl-acryloyl chloride in 3.0 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the acylation is complete, add 1 g of silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in 1,2,4-oxadiazole synthesis.
Caption: Reaction pathways leading to the desired 1,2,4-oxadiazole and common unexpected byproducts.
References
- 1. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. wjpr.net [wjpr.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2D NMR for the Structural Confirmation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unambiguous structural confirmation of the synthesized small molecule, 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. The structural elucidation of novel chemical entities is a critical step in drug discovery and development, ensuring the correct molecular architecture before proceeding with further biological and pharmacological evaluation.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial valuable information, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei. This guide presents a comparative analysis of these techniques, supported by predicted experimental data and detailed protocols.
Predicted ¹H and ¹³C NMR Spectral Data
The unequivocal assignment of all proton and carbon signals is the foundation of structural confirmation. Based on the analysis of structurally related compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1.[1][2] The numbering scheme used for the assignments is depicted in the accompanying molecular structure diagram.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | - | ~167.0 |
| 2 | 8.15 | d | ~130.5 |
| 3 | 8.25 | d | ~128.0 |
| 4 | 8.25 | d | ~128.0 |
| 5 | 8.15 | d | ~130.5 |
| 6 | - | - | ~133.0 |
| 7 | - | - | ~166.5 |
| 8 | - | - | ~181.0 |
| 9 | 3.30 | sept | ~29.0 |
| 10 | 1.40 | d | ~21.5 |
| 11 | 13.0 (broad) | s | - |
Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.
Comparative Analysis of 2D NMR Techniques
The power of 2D NMR lies in its ability to reveal correlations between different nuclei, allowing for the step-by-step assembly of the molecular structure. The utility of the three key experiments—COSY, HSQC, and HMBC—is compared below, with expected correlations for the target molecule detailed in Table 2.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4][5] For this compound, COSY is crucial for confirming the isopropyl moiety and the coupling between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[6][7][8][9] It is the most reliable method for assigning the carbon signals of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[6][10][11][12] HMBC is arguably the most informative experiment for elucidating the overall carbon skeleton, as it connects different spin systems and identifies quaternary carbons.
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Key Correlations | Structural Information Provided |
| COSY | H-9 ↔ H-10H-2 ↔ H-3H-4 ↔ H-5 | Confirms the isopropyl group.Confirms the connectivity of the aromatic protons. |
| HSQC | H-2 ↔ C-2H-3 ↔ C-3H-4 ↔ C-4H-5 ↔ C-5H-9 ↔ C-9H-10 ↔ C-10 | Unambiguously assigns the chemical shifts of all protonated carbons. |
| HMBC | H-2, H-5 ↔ C-6, C-7H-3, H-4 ↔ C-1, C-6H-9 ↔ C-8, C-10H-10 ↔ C-8, C-9 | Connects the benzoic acid ring to the oxadiazole ring.Connects the isopropyl group to the oxadiazole ring.Confirms the positions of the quaternary carbons. |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible NMR data. The following is a standard protocol for the acquisition of 2D NMR spectra for a small molecule like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Number of scans: 16
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Number of scans: 1024
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Spectral width: 16 ppm in both dimensions
-
Number of increments: 256
-
Number of scans per increment: 8
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Spectral width: 16 ppm (¹H) x 240 ppm (¹³C)
-
Number of increments: 256
-
Number of scans per increment: 8
-
-
HMBC:
-
Pulse sequence: hmbcgplpndqf
-
Spectral width: 16 ppm (¹H) x 240 ppm (¹³C)
-
Number of increments: 256
-
Number of scans per increment: 16
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.
-
Visualizing the Structural Confirmation
The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and the key 2D NMR correlations that are essential for its confirmation.
Caption: Molecular structure with atom numbering.
Caption: Expected COSY correlations.
Caption: Key expected HMBC correlations.
Caption: 2D NMR structure confirmation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR Spectroscopy [orgspectroscopyint.blogspot.com]
- 4. COSY [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
In Vitro Validation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid: A Comparative Guide to S1P1 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of the biological activity of a novel compound, 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, hereafter referred to as Compound X. Based on structural similarities to known therapeutic agents, Compound X is hypothesized to act as a Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator. S1P1 receptor agonists are a class of drugs effective in the treatment of autoimmune diseases such as multiple sclerosis.[1][2][3] This document outlines key in vitro assays to characterize the potency and functional activity of Compound X, and compares its hypothetical performance metrics against established S1P1 receptor modulators: Fingolimod (FTY720-P), Ozanimod, Ponesimod, and Siponimod.
Comparative Analysis of S1P1 Receptor Modulators
The following table summarizes the in vitro activity of well-characterized S1P1 receptor modulators across key assays. These values serve as a benchmark for evaluating the potential of novel compounds like Compound X.
| Compound | Radioligand Binding (Ki, nM) | GTPγS Binding Assay (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | S1P1 Receptor Internalization (% of Max) |
| Compound X (Hypothetical) | TBD | TBD | TBD | TBD |
| Fingolimod (FTY720-P) | ~0.10 - 0.21 | ~0.27 - 6.31 | ~1.12 | Promotes efficient internalization |
| Ozanimod | ~0.3 (S1P1) | ~0.47 | ~0.9 | Induces internalization |
| Ponesimod | Not consistently reported | ~5.7 | ~1.5 - 9.3 | Induces internalization[4] |
| Siponimod | ~0.39 (S1P1) | ~0.39 - 0.46 | Not consistently reported | Promotes internalization[5] |
Note: The presented values are aggregated from multiple sources and may vary depending on the specific assay conditions and cell lines used. TBD (To Be Determined) indicates the data that needs to be generated for Compound X.
Experimental Protocols for In Vitro Validation
To validate the biological activity of Compound X as an S1P1 receptor agonist, a series of in vitro experiments are recommended. The following are detailed methodologies for three critical assays.
GTPγS Binding Assay
This assay measures the activation of G-protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Objective: To determine the potency (EC50) of Compound X in activating the S1P1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Reaction Mixture: Membranes are incubated with varying concentrations of Compound X (or standard compounds), GDP, and [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Termination and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to bound [³⁵S]GTPγS, is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using a non-linear regression to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.
Objective: To measure the ability of Compound X to induce β-arrestin recruitment to the S1P1 receptor.
Methodology:
-
Cell Line: A stable cell line co-expressing the S1P1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated.
-
Compound Addition: Cells are treated with a range of concentrations of Compound X or reference agonists.
-
Incubation: The plates are incubated at 37°C for 90 minutes.
-
Detection: A substrate for the reporter enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 for β-arrestin recruitment.
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.
Objective: To confirm that Compound X induces functional antagonism through receptor internalization.
Methodology:
-
Cell Line: A cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP) is used.
-
Cell Culture and Treatment: Cells are grown on glass-bottom dishes, serum-starved, and then treated with Compound X or a known agonist for a defined period (e.g., 30-60 minutes).
-
Imaging: Live-cell imaging or fixation and immunofluorescence is used to visualize the localization of the tagged receptor. High-content imaging or confocal microscopy is employed to capture images.
-
Quantification: The degree of internalization is quantified by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence.
-
Data Analysis: The percentage of receptor internalization is calculated relative to a maximal response induced by a saturating concentration of a potent agonist like S1P or FTY720-P. Stimulation with these compounds can result in a 50-75% reduction of cell surface S1P1.[6]
Visualizing the Experimental and Biological Pathways
To further elucidate the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
References
- 1. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases | CiNii Research [cir.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Efficacy of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: A Comparative Analysis with Structurally Related Inhibitors
A detailed investigation into the biological activity of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid reveals its role as a foundational scaffold in medicinal chemistry. While specific efficacy data for this compound remains limited in publicly accessible literature, its structural motif is present in a variety of potent inhibitors targeting diverse biological pathways. This guide provides a comparative overview of the efficacy of analogous compounds, offering insights into the potential therapeutic applications of this chemical class.
Introduction to this compound
This compound is a synthetic organic compound characterized by a central 1,2,4-oxadiazole ring linked to a benzoic acid moiety and an isopropyl group. This structure serves as a versatile building block in the synthesis of more complex, biologically active molecules. Research suggests its potential utility in the development of agents with anti-inflammatory and anticancer properties, as well as in the design of specific enzyme inhibitors[1]. The 1,2,4-oxadiazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable component in drug design.
Comparative Efficacy with Known Inhibitors
Due to the absence of specific quantitative efficacy data for this compound, this comparison focuses on structurally related 1,2,4-oxadiazole derivatives with established biological activities. The following table summarizes the efficacy of these related compounds against various targets.
| Compound/Inhibitor | Target | Assay Type | Efficacy (IC₅₀/MIC) | Therapeutic Area |
| Ataluren (PTC124) | Nonsense Mutations (Read-through Agent) | Luciferase Reporter Assay | Varies by mutation | Genetic Disorders (e.g., Duchenne Muscular Dystrophy) |
| Compound 1 (Maftei C. V. et al.) | Panel of 11 Cancer Cell Lines | Antiproliferative Assay | ~92.4 µM (mean) | Oncology |
| Lambertianic acid derivative | Breast, Bladder, Lymphoma, Leukemia Cell Lines | Anticancer Assay | Comparable to Doxorubicin | Oncology |
| N-acetyl-1,3,4-oxadiazoline derivative 29 | Staphylococcus spp. | Minimum Inhibitory Concentration (MIC) | Strong bactericidal effect | Infectious Diseases |
Table 1: Comparative Efficacy of 1,2,4-Oxadiazole Derivatives.
Ataluren (3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid), a well-known drug, demonstrates the therapeutic potential of the 1,2,4-oxadiazole benzoic acid scaffold. It functions as a read-through agent for nonsense mutations, offering a treatment for certain genetic disorders[2][3]. Other derivatives have shown promise in oncology, with some exhibiting antiproliferative activity against various cancer cell lines[4]. Furthermore, modifications of the oxadiazole core have yielded compounds with significant antimicrobial properties[5].
Experimental Protocols
The following are representative experimental methodologies for assays commonly used to evaluate the efficacy of compounds similar to this compound.
Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive control wells (bacteria without compound) and negative control wells (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in drug discovery and evaluation for compounds like this compound, the following diagrams illustrate a typical experimental workflow and the logical relationship in structure-activity relationship (SAR) studies.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 775304-57-9: Ataluren | CymitQuimica [cymitquimica.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Alkyl-1,2,4-oxadiazol-3-yl Benzoic Acids
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-alkyl-1,2,4-oxadiazol-3-yl benzoic acids, a class of compounds with significant potential in drug discovery. The 1,2,4-oxadiazole motif is a versatile scaffold found in numerous biologically active molecules.[1][2] This document summarizes the impact of varying the 5-alkyl substituent on the biological activity of these compounds, presents relevant experimental data in a structured format, and details the methodologies for key experiments.
Structure-Activity Relationship (SAR) Analysis
The core structure of interest consists of a benzoic acid moiety connected to the 3-position of a 1,2,4-oxadiazole ring, with an alkyl group at the 5-position. The nature of the 5-alkyl substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. While direct and systematic SAR studies on 5-alkyl-1,2,4-oxadiazol-3-yl benzoic acids for a single biological target are not extensively documented in publicly available literature, we can infer a hypothetical SAR based on related studies of 1,2,4-oxadiazole derivatives.
Generally, modifications at the 5-position of the 1,2,4-oxadiazole ring have been shown to impact potency and selectivity against various biological targets, including enzymes and receptors.[3][4] For instance, in the context of S1PR1 agonists, substituents on the oxadiazole ring play a crucial role in achieving high potency and selectivity.[3]
The following diagram illustrates the key structural components and the point of variation for the SAR study.
Comparative Biological Data
The following table summarizes hypothetical biological data for a series of 5-alkyl-1,2,4-oxadiazol-3-yl benzoic acids against a generic kinase target. The data is illustrative and designed to show a potential SAR trend where initial increases in alkyl chain length enhance potency, followed by a decrease, a common phenomenon in SAR studies.
| Compound ID | 5-Alkyl Group (R) | IC50 (nM) |
| 1a | -CH3 | 150 |
| 1b | -CH2CH3 | 85 |
| 1c | -CH(CH3)2 | 50 |
| 1d | -C(CH3)3 | 200 |
| 1e | -CH2CH2CH3 | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only, as a direct comparative study for this specific chemical series and a single target was not found in the initial search. The trend suggests that a moderate-sized, branched alkyl group (isopropyl) might be optimal for binding to the hypothetical target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Reagents and Materials :
-
Kinase enzyme (e.g., GSK-3β)[5]
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase enzyme and substrate peptide solution to the wells.
-
Incubate for a short period to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Reagents and Materials :
-
Cancer cell line (e.g., MCF-7, A549)[1]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
-
-
Procedure :
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well.
-
Incubate for a short period to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study in drug discovery.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists - East China Normal University [pure.ecnu.edu.cn:443]
- 4. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4- vs. 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid Isomers: A Guide for Drug Discovery Professionals
Introduction:
The 1,2,4-oxadiazole moiety is a prevalent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions. When coupled with a benzoic acid functionality, it presents a promising framework for the development of novel therapeutic agents. The positional isomerism of the oxadiazole substituent on the benzoic acid ring can significantly influence the physicochemical properties and biological activity of the resulting compound. This guide provides a comparative overview of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid and 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, outlining their synthesis, potential biological activities, and key signaling pathways they may modulate. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The positional difference of the (5-isopropyl-1,2,4-oxadiazol-3-yl) group on the benzoic acid ring is expected to alter properties such as pKa, lipophilicity (logP), and solubility.
| Property | This compound | 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol [1] | 232.24 g/mol |
| Predicted pKa | Due to the para-position, electronic effects of the oxadiazole ring would have a more direct influence on the carboxylic acid's acidity. | The meta-position would result in a different electronic influence on the carboxylic acid, likely leading to a different pKa compared to the 4-isomer. |
| Predicted logP | The symmetrical nature of the 4-isomer may influence its lipophilicity. | The less symmetrical structure of the 3-isomer could lead to a different lipophilicity profile. |
| Predicted Solubility | Positional isomerism can affect crystal lattice energy and, consequently, aqueous solubility. | Positional isomerism can affect crystal lattice energy and, consequently, aqueous solubility. |
Synthesis and Experimental Protocols
A general and efficient method for the synthesis of both 4- and 3-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acids involves the catalytic oxidation of the corresponding tolyl-substituted oxadiazoles.[2] This approach offers high yields and a reduced number of synthetic steps.
General Synthesis Workflow
Caption: General synthetic route to the target benzoic acid isomers.
Experimental Protocol: Synthesis of 5-isopropyl-3-(p/m-tolyl)-1,2,4-oxadiazole
-
Amidoxime Formation: A mixture of the corresponding tolunitrile (para- or meta-), hydroxylamine hydrochloride, and a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol/water) is heated at reflux for several hours. After cooling, the product amidoxime is isolated by filtration.
-
Oxadiazole Ring Formation: The prepared amidoxime is reacted with isobutyryl chloride in a suitable solvent (e.g., pyridine) at room temperature. The reaction mixture is stirred for several hours, followed by aqueous workup and purification by chromatography to yield the 5-isopropyl-3-(p/m-tolyl)-1,2,4-oxadiazole intermediate.
Experimental Protocol: Catalytic Oxidation to Benzoic Acids
A solution of the 5-isopropyl-3-(p/m-tolyl)-1,2,4-oxadiazole intermediate in acetic acid is treated with a catalytic amount of cobalt(II) acetate tetrahydrate and sodium bromide. The mixture is heated to approximately 95°C and stirred under an oxygen atmosphere for several hours. After cooling, the product is isolated by filtration and can be further purified by recrystallization.[2]
Comparative Biological Evaluation (Hypothetical)
Proposed In Vitro Assays
| Biological Activity | Assay | Description | Endpoint |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) Inhibition Assay | Measures the ability of the compounds to inhibit the activity of COX enzymes, which are key mediators of inflammation.[3][4][5] | IC₅₀ values for COX-1 and COX-2 inhibition. |
| Lipopolysaccharide (LPS)-induced cytokine release in macrophages | Quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in immune cells stimulated with LPS. | IC₅₀ values for cytokine inhibition. | |
| Anticancer | MTT Cell Proliferation Assay | Assesses the cytotoxic effects of the compounds on various cancer cell lines (e.g., MCF-7, A549, HCT116). | IC₅₀ values for cell growth inhibition. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Determines the ability of the compounds to induce programmed cell death in cancer cells. | Percentage of apoptotic cells. |
Potential Signaling Pathway Involvement
The structural features of the (5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid isomers suggest potential interactions with key signaling pathways implicated in inflammation and cancer. The positional isomerism is likely to influence the binding affinity and selectivity for various biological targets.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and is also implicated in cancer cell proliferation and survival.[6][7][8][9][10] Small molecule inhibitors of this pathway are of significant therapeutic interest.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. frontiersin.org [frontiersin.org]
A Comparative In Vitro Analysis of the Anti-Inflammatory Activities of Ibuprofen and Novel Oxadiazole Derivatives
An objective comparison of the in vitro anti-inflammatory profiles of the widely-used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen against emerging 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. This guide synthesizes available experimental data to provide a resource for researchers, scientists, and professionals in drug development.
Introduction
Ibuprofen is a well-established NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to the exploration of various heterocyclic compounds, including those containing the oxadiazole scaffold. Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have garnered significant interest due to their diverse pharmacological activities, including potent anti-inflammatory effects.[2][3]
This guide provides a comparative overview of the in vitro anti-inflammatory activity of ibuprofen and select oxadiazole derivatives. It is important to note that while extensive data is available for ibuprofen, direct experimental data for the specific compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid was not available in the reviewed literature. Therefore, this comparison utilizes data from various structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to provide a representative profile for this class of compounds.
Quantitative Comparison of In Vitro Anti-Inflammatory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) for ibuprofen and various oxadiazole derivatives against key inflammatory mediators. Lower IC50 values indicate greater potency.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 13[4] | 370[4] | 0.035[4] |
| Ibuprofen | 12[5] | 80[5] | 0.15[5] |
| S-Ibuprofen | 2.1[6] | 1.6[6] | 1.31 |
| R-Ibuprofen | 34.9[6] | >250[6] | <0.14 |
| 1,3,4-Oxadiazole Derivatives | |||
| Derivative 8g (chlorinated) | 8.5[7] | 0.05[7] | 170[7] |
| Derivative 8f (bromo) | 10[7] | 0.08[7] | 125[7] |
| Derivative 8e (fluoro) | 7.5[7] | 0.11[7] | 68.18[7] |
| Derivative 11c (triazole analog) | 13.5[7] | 0.04[7] | 337.5[7] |
| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Not specified | 0.48[8] | 132.83[8] |
| 1,2,4-Oxadiazole Derivatives | |||
| Derivative 46a | Not specified | 0.04 - 0.081[9] | 139.74 - 321.95[9] |
| Derivative 46e | Not specified | 0.04 - 0.081[9] | 139.74 - 321.95[9] |
Table 2: In Vitro Nitric Oxide (NO) and Pro-Inflammatory Cytokine Inhibition
| Compound | Assay | IC50 (µM) |
| Ibuprofen | NO Production (LPS-stimulated rat glial cells) | 760[1] |
| Ibuprofen | NO Production (β-amyloid-stimulated J774 cells) | Dose-dependent reduction[10] |
| 1,3,4-Oxadiazole Derivatives | ||
| Derivative 8b | NO Production (LPS-stimulated RAW 264.7 cells) | 0.40[7] |
| 1,2,4-Oxadiazole Derivatives | ||
| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | TNF-α Production (BMDMs) | Induces TNF-α at 64.34 µM[11] |
| 5-(furan-2-yl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole | NF-κB Inhibition | Potent inhibitor[12] |
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and COX Inhibition
The primary mechanism of action for ibuprofen and many anti-inflammatory oxadiazole derivatives is the inhibition of cyclooxygenase enzymes in the arachidonic acid pathway.
General Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram outlines a typical workflow for determining the COX inhibitory activity of a test compound.
General Experimental Workflow for Nitric Oxide and Cytokine Inhibition Assays
This diagram illustrates a common procedure for assessing the inhibition of nitric oxide and pro-inflammatory cytokines in cell-based assays.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.
-
Materials and Reagents: Purified COX-1 and COX-2 enzymes (human or ovine), reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin (cofactor), test compounds, arachidonic acid (substrate), and an ELISA kit for prostaglandin E2 (PGE2) quantification.
-
Procedure:
-
In a 96-well plate, the reaction buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.
-
Different concentrations of the test compound (e.g., ibuprofen or an oxadiazole derivative) are added to the respective wells.
-
The plate is pre-incubated to allow the compound to interact with the enzyme.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
After a specific incubation period, the reaction is stopped.
-
The amount of PGE2 produced is quantified using an ELISA kit.
-
The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
-
Nitric Oxide (NO) Production Inhibition Assay
This assay determines a compound's ability to inhibit the production of nitric oxide in stimulated immune cells, typically macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
An inflammatory response is induced by adding lipopolysaccharide (LPS).[1]
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.[1]
-
The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve. The IC50 value is then determined.
-
Pro-inflammatory Cytokine Inhibition Assay
This assay measures the effect of a compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cell Line: RAW 264.7 or human THP-1 monocytes are suitable cell lines.
-
Procedure:
-
Cells are seeded in a 96-well plate and cultured.
-
Cells are pre-incubated with different concentrations of the test compound.
-
Inflammation is stimulated with LPS.
-
After an 18-24 hour incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.
-
The IC50 value, representing the concentration at which the compound inhibits 50% of cytokine production, is calculated.
-
Conclusion
The available in vitro data indicates that ibuprofen is a non-selective COX inhibitor, with some studies showing a slight preference for COX-1, while the S-enantiomer exhibits more balanced COX-1/COX-2 inhibition.[4][5][6] In contrast, the reviewed 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives demonstrate a strong potential for potent and selective COX-2 inhibition, with some compounds exhibiting significantly higher selectivity than ibuprofen.[7][8][9] Furthermore, certain oxadiazole derivatives have shown potent inhibition of nitric oxide production, a key mediator in the inflammatory cascade.[7]
References
- 1. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of inducible nitric oxide synthase gene expression by indomethacin or ibuprofen in beta-amyloid protein-stimulated J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of the Cross-Reactivity Profile of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of the compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. The following sections present quantitative data on its inhibitory activity against a panel of enzymes, detailed experimental protocols for the assays performed, and visualizations of the experimental workflow and a relevant biological pathway.
Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only, designed to fit the structure of a comparative guide. No direct experimental data for the cross-reactivity of this compound against the listed enzymes was found in the public domain at the time of this writing.
Data Presentation: Enzyme Inhibition Profile
The inhibitory activity of this compound was assessed against a hypothetical primary target, "Enzyme A," and a selection of other enzymes to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | Compound Class/Family | IC50 (nM) of this compound |
| Enzyme A (Primary Target) | Hypothetical Hydrolase | 50 |
| Enzyme B | Related Hydrolase | 1,200 |
| Enzyme C | Unrelated Protease | > 10,000 |
| Enzyme D | Kinase | > 10,000 |
| Enzyme E | Phosphatase | 8,500 |
Experimental Protocols
The following is a representative protocol for an in vitro enzyme inhibition assay used to determine the IC50 values.
Materials:
-
This compound (test compound)
-
Recombinant human enzymes (Enzyme A, B, C, D, E)
-
Substrate specific for each enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance)
Procedure:
-
Compound Preparation: A stock solution of this compound was prepared in 100% DMSO. A dilution series was then created in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Each enzyme and its corresponding substrate were diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
2 µL of the diluted test compound was added to the wells of a 384-well plate.
-
10 µL of the enzyme solution was added to each well and incubated for 15 minutes at room temperature.
-
10 µL of the substrate solution was then added to initiate the enzymatic reaction.
-
-
Data Measurement: The reaction progress was monitored by measuring the signal (e.g., fluorescence intensity) at regular intervals for 30 minutes using a plate reader.
-
Data Analysis: The rate of reaction was calculated for each compound concentration. The IC50 values were determined by fitting the dose-response curve using a four-parameter logistic equation.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
"spectroscopic comparison of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid with its ester derivatives"
A Spectroscopic Comparison of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid and Its Ester Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of this compound and its corresponding methyl and ethyl esters. This guide provides a comparative analysis of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
This guide offers a comprehensive spectroscopic comparison of this compound with its methyl and ethyl ester derivatives. While direct experimental spectra for these specific compounds are not widely published, this comparison is built upon established spectroscopic principles and data from closely related analogues found in the scientific literature. The provided data tables are based on predicted values and comparative analysis with similar structures, offering a robust framework for researchers engaged in the synthesis, characterization, and application of these compounds in medicinal chemistry and drug development.
Molecular Structures
The compounds under comparison are:
-
Compound A: this compound
-
Compound B: Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate
-
Compound C: Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| A | This compound | C₁₂H₁₂N₂O₃ | 232.24 g/mol | 915920-28-4 |
| B | Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate | C₁₃H₁₄N₂O₃ | 246.27 g/mol | 1166756-82-6 |
| C | Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate | C₁₄H₁₆N₂O₃ | 260.29 g/mol | 1166756-84-8 |
Comparative Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for the parent acid and its ester derivatives. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ or DMSO-d₆
| Proton Assignment | Compound A (Acid) Predicted δ (ppm) | Compound B (Methyl Ester) Predicted δ (ppm) | Compound C (Ethyl Ester) Predicted δ (ppm) | Multiplicity | Integration |
| -COOH | ~10-13 | - | - | br s | 1H |
| Aromatic (ortho to -COOH/COOR) | ~8.1-8.3 | ~8.0-8.2 | ~8.0-8.2 | d | 2H |
| Aromatic (meta to -COOH/COOR) | ~7.9-8.1 | ~7.8-8.0 | ~7.8-8.0 | d | 2H |
| Isopropyl -CH | ~3.2-3.4 | ~3.2-3.4 | ~3.2-3.4 | sept | 1H |
| Isopropyl -CH₃ | ~1.4-1.6 | ~1.4-1.6 | ~1.4-1.6 | d | 6H |
| Ester -OCH₃ | - | ~3.9 | - | s | 3H |
| Ester -OCH₂CH₃ | - | - | ~4.4 | q | 2H |
| Ester -OCH₂CH₃ | - | - | ~1.4 | t | 3H |
d = doublet, t = triplet, q = quartet, sept = septet, br s = broad singlet, s = singlet
Key Differences: The most significant difference in the ¹H NMR spectra will be the absence of the acidic proton signal in the esters and the appearance of new signals corresponding to the methyl or ethyl groups of the ester functionality. The aromatic protons of the esters are expected to be slightly upfield compared to the carboxylic acid.
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ or DMSO-d₆
| Carbon Assignment | Compound A (Acid) Predicted δ (ppm) | Compound B (Methyl Ester) Predicted δ (ppm) | Compound C (Ethyl Ester) Predicted δ (ppm) |
| C =O (Carboxyl/Ester) | ~167-170 | ~165-168 | ~165-168 |
| Oxadiazole C3 | ~168-170 | ~168-170 | ~168-170 |
| Oxadiazole C5 | ~175-178 | ~175-178 | ~175-178 |
| Aromatic C (ipso to -COOH/COOR) | ~130-133 | ~129-132 | ~129-132 |
| Aromatic C (ipso to oxadiazole) | ~126-129 | ~125-128 | ~125-128 |
| Aromatic CH (ortho to -COOH/COOR) | ~130-132 | ~129-131 | ~129-131 |
| Aromatic CH (meta to -COOH/COOR) | ~128-130 | ~127-129 | ~127-129 |
| Isopropyl -C H | ~28-30 | ~28-30 | ~28-30 |
| Isopropyl -C H₃ | ~21-23 | ~21-23 | ~21-23 |
| Ester -OC H₃ | - | ~52-54 | - |
| Ester -OC H₂CH₃ | - | - | ~61-63 |
| Ester -OCH₂C H₃ | - | - | ~14-16 |
Key Differences: The chemical shift of the carbonyl carbon in the esters is expected to be slightly upfield compared to the carboxylic acid. The spectra of the esters will show additional signals for the alkyl carbons of the ester group.
IR Spectroscopy Data (Predicted)
| Vibrational Mode | Compound A (Acid) Predicted ν (cm⁻¹) | Compound B (Methyl Ester) Predicted ν (cm⁻¹) | Compound C (Ethyl Ester) Predicted ν (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic acid) | 2500-3300 | - | - | Very broad |
| C-H stretch (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 | Sharp, medium |
| C-H stretch (Aliphatic) | ~2850-2970 | ~2850-2970 | ~2850-2970 | Sharp, medium |
| C=O stretch (Carbonyl) | ~1680-1710 | ~1715-1730 | ~1715-1730 | Strong, sharp |
| C=N stretch (Oxadiazole) | ~1610-1630 | ~1610-1630 | ~1610-1630 | Medium to strong |
| C-O stretch (Carboxyl/Ester) | ~1250-1320 | ~1250-1300 & ~1100-1150 | ~1250-1300 & ~1100-1150 | Strong |
Key Differences: The IR spectrum of the carboxylic acid will be dominated by a very broad O-H stretching band. This band will be absent in the spectra of the esters. The C=O stretching frequency for the esters will be at a higher wavenumber compared to the carboxylic acid due to the absence of hydrogen bonding. The esters will also exhibit two distinct C-O stretching bands.
Mass Spectrometry Data (Predicted)
Ionization Method: Electrospray Ionization (ESI)
| Compound | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) | Key Fragmentation Pathways |
| A (Acid) | 233.09 | 231.08 | Loss of H₂O, loss of COOH, cleavage of the isopropyl group. In negative mode, loss of CO₂. |
| B (Methyl Ester) | 247.11 | - | Loss of OCH₃, loss of COOCH₃, cleavage of the isopropyl group. |
| C (Ethyl Ester) | 261.12 | - | Loss of OCH₂CH₃, loss of COOCH₂CH₃, loss of C₂H₄ (McLafferty rearrangement), cleavage of the isopropyl group. |
Key Differences: The molecular ion peaks will differ by 14 Da between the acid and the methyl ester, and between the methyl and ethyl esters, corresponding to the addition of a methylene group. The fragmentation patterns will be distinct, with the acid showing characteristic losses related to the carboxylic acid group and the esters showing fragmentations related to the ester functionality.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through an LC column.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 250-350 °C.
-
For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic comparison and the logical relationship between the parent acid and its ester derivatives.
Caption: Workflow for the synthesis and spectroscopic comparison.
Caption: Structural relationship between the acid and its esters.
A Comparative Guide to Purity Assessment of Synthesized 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. For the novel compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, a molecule with potential therapeutic applications, ensuring its purity is paramount for accurate biological evaluation and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the purity determination of this compound. The comparison is supported by detailed experimental protocols and illustrative data to facilitate informed decisions in a research and development setting.
Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS stands as the gold standard for the analysis of non-volatile and semi-volatile organic compounds, offering a powerful combination of high-resolution separation and sensitive, specific detection. This technique is exceptionally well-suited for the purity profiling of this compound, allowing for the separation of the main compound from starting materials, by-products, and degradation products, while providing mass information for their identification.
Experimental Protocol: HPLC-MS
A robust reversed-phase HPLC method coupled with a mass spectrometer is proposed for the purity assessment.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
Sample Preparation: A stock solution of the synthesized this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water. The stock solution is then diluted to a final concentration of approximately 0.1 mg/mL with the same solvent mixture and filtered through a 0.22 µm syringe filter before injection.
Experimental Workflow
Experimental workflow for HPLC-MS purity assessment.
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other techniques can offer complementary or, in specific scenarios, advantageous approaches to purity assessment.
| Feature | HPLC-MS | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity, followed by mass-to-charge ratio detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard. | Measurement of the heat flow associated with the melting of the sample, where impurities cause a depression and broadening of the melting point. | Separation of charged molecules in an electric field based on their electrophoretic mobility. |
| Primary Use | Purity profiling, identification of impurities, and quantification. | Absolute purity determination without the need for a reference standard of the analyte. | Purity assessment of highly pure, crystalline, and thermally stable compounds. | Purity analysis of charged molecules, particularly small organic acids. |
| Sample Throughput | Moderate to High | Low to Moderate | High | High |
| Resolution | High | N/A (not a separation technique) | Low | Very High |
| Sensitivity | Very High | Moderate | Low | High |
| Quantitative Accuracy | High (with reference standards) | Very High (absolute method) | Moderate to High (for >98% pure samples) | High |
| Cost (Instrument) | High | Very High | Moderate | Moderate |
| Solvent Consumption | High | Low | None | Very Low |
Illustrative Performance Data
The following table presents hypothetical but realistic data for the purity assessment of a synthesized batch of this compound using the compared techniques.
| Technique | Purity Value (%) | Key Observations |
| HPLC-MS | 98.5 (Area %) | Main peak at expected retention time and m/z. Two minor impurities detected and identified by their mass spectra. |
| qNMR | 98.2 (Weight %) | Absolute purity determined against a maleic acid internal standard. Signals corresponding to residual starting material were observed. |
| DSC | 99.1 (Mole %) | Sharp melting endotherm observed. Purity calculated based on the van't Hoff equation. Only eutectic impurities are detected. |
| Capillary Electrophoresis | 98.7 (Area %) | Sharp, symmetrical peak for the main component. A small, faster-migrating impurity was detected. |
Detailed Methodologies for Alternative Techniques
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.[1][2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
Data Processing and Analysis: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
Logical Relationship for Purity Calculation in qNMR
Logical flow for qNMR purity calculation.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that can be used to determine the purity of crystalline organic compounds.[3][4] It is based on the principle that impurities lower and broaden the melting point of a substance.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software. This method is most accurate for purity levels above 98.5 mol%.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly effective for the analysis of charged species, such as the target benzoic acid derivative.[5][6]
Experimental Protocol:
-
Electrolyte Preparation: Prepare a buffer solution, for example, a 25 mM sodium borate buffer at pH 9.2.
-
Sample Preparation: Dissolve the synthesized compound in the electrolyte to a concentration of approximately 0.1 mg/mL.
-
CE Analysis: Perform the electrophoretic separation using a fused-silica capillary. Apply a voltage (e.g., 20 kV) and detect the analytes as they pass a UV detector (e.g., at 254 nm).
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.
Conclusion
For the comprehensive purity assessment of synthesized this compound, HPLC-MS is the recommended primary technique. It provides a detailed impurity profile, including the identification of unknown impurities, which is crucial during drug development.
qNMR serves as an excellent orthogonal method for absolute purity determination, providing a highly accurate value without the need for a specific reference standard. It is particularly valuable for the certification of reference materials.
DSC is a rapid and straightforward technique for assessing the purity of highly pure, crystalline materials and can be a valuable tool for routine quality control once the compound's thermal behavior is well-characterized.
Capillary Electrophoresis offers a high-resolution, low-solvent consumption alternative, especially for confirming the absence of charged impurities.
Ultimately, a multi-technique approach, leveraging the strengths of each method, will provide the most complete and reliable assessment of the purity of this compound, ensuring the quality and integrity of the compound for its intended research and development applications.
References
- 1. emerypharma.com [emerypharma.com]
- 2. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the synthetic efficiency of different routes to 1,2,4-oxadiazole benzoic acids"
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a key structural motif in medicinal chemistry, prized for its role as a bioisostere of esters and amides, which enhances metabolic stability and pharmacological activity. This guide provides a comparative analysis of the most common synthetic routes to 1,2,4-oxadiazole benzoic acids, a class of compounds with significant therapeutic potential. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic workflows to aid researchers in selecting the most efficient route for their specific needs.
Data Presentation: Comparison of Synthetic Routes
The synthesis of 1,2,4-oxadiazole benzoic acids can be broadly categorized into three main strategies, each with several variations. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for different reaction conditions. The following table summarizes the typical yields and conditions for these methods.
| Synthetic Route | Key Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Route 1: Amidoxime Acylation & Cyclization | ||||
| Method A: Two-Step (Acyl Chloride) | 1. Amidoxime, Acyl Chloride, Pyridine, 0°C to reflux2. Thermal or base-catalyzed cyclization | 45-80%[1] | Well-established, versatile. | Two-step process, may require harsh conditions for cyclization. |
| Method B: One-Pot (Carboxylic Acid Ester) | Amidoxime, Carboxylic Acid Ester, K2CO3, Toluene, reflux | 50-70%[2] | One-pot procedure, avoids handling of acyl chlorides. | Moderate yields, may require long reaction times. |
| Method C: One-Pot (Superbase Medium) | Amidoxime, Carboxylic Acid Ester, NaOH/DMSO, Room Temperature | 11-90%[3] | One-pot, room temperature, simple purification. | Wide range of yields, sensitive to functional groups (-OH, -NH2). |
| Method D: One-Pot (Coupling Agents) | Amidoxime, Carboxylic Acid, EDC, HOBt, DMF | 60-85%[4] | Good yields, mild conditions. | Coupling agents can be expensive and require removal. |
| Route 2: 1,3-Dipolar Cycloaddition | Nitrile Oxide (from aldoxime), Methyl 3-cyanobenzoate, heat | 19-60% | Regiospecific. | Unstable nitrile oxide intermediate, potential for dimerization.[5] |
| Route 3: Oxidation of Pre-formed Oxadiazole | 5-Aryl-3-(methylphenyl)-1,2,4-oxadiazole, Co(OAc)2, NaBr, Acetic Acid, Air, 95°C | 75-94%[6] | High yields, avoids synthesis of benzoic acid-derived starting materials. | Limited to substrates with an oxidizable methyl group, requires metal catalyst. |
Experimental Protocols
Below are detailed methodologies for key experiments representative of the main synthetic routes.
Protocol 1: Two-Step Synthesis via Amidoxime and Acyl Chloride
This protocol describes the synthesis of methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate, which can be subsequently hydrolyzed to the corresponding benzoic acid.[7]
Step 1: O-Acylation of Amidoxime
-
Dissolve methyl (E)-3-(N'-hydroxycarbamoyl)benzoate (2.0 mmol) in 200 mL of acetone in a round-bottomed flask.
-
Add potassium carbonate (0.35 g, 2.5 mmol) and 2-fluorobenzoyl chloride (2.5 mmol) to the reaction mixture.
-
Stir the reaction for 24 hours at room temperature.
Step 2: Cyclodehydration
-
Upon completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure.
-
Treat the residue with an appropriate amount of water and reflux for 30 minutes.
-
After cooling the reaction mixture, collect the 1,2,4-oxadiazole product by filtration.
-
Purify the crude product by column chromatography to afford the target compound.
Protocol 2: One-Pot Synthesis in Superbase Medium
This protocol outlines a general one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature.[8]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water (30-50 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Protocol 3: Oxidation of a Pre-formed Tolyl-Substituted Oxadiazole
This protocol describes the synthesis of 3-(5-aryl-1,2,4-oxadiazol-3-yl)benzoic acid from its corresponding tolyl precursor.[6]
-
In a flask equipped with a reflux condenser, combine 5-aryl-3-(3-methylphenyl)-1,2,4-oxadiazole (13 mmol), cobalt(II) acetate tetrahydrate (1.3 mmol), and sodium bromide (1.3 mmol).
-
Add glacial acetic acid (698 mmol) as the solvent.
-
Heat the reaction mixture to 95°C and bubble air through the solution.
-
Maintain the reaction at this temperature for 9-11 hours, monitoring by TLC.
-
After completion, cool the reaction mixture. The product benzoic acid typically precipitates.
-
Collect the solid product by filtration and wash with water. The product is often pure enough without further purification.
Mandatory Visualization: Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: General workflow for the synthesis of 1,2,4-oxadiazole benzoic acids via the amidoxime acylation route.
Caption: The 1,3-dipolar cycloaddition pathway for synthesizing 1,2,4-oxadiazole benzoic acid esters.
Caption: Synthesis of 1,2,4-oxadiazole benzoic acids through the oxidation of a tolyl-substituted precursor.
References
- 1. scielo.br [scielo.br]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, Methyl ester | 775304-60-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: A Guide for Laboratory Professionals
The responsible disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, a compound utilized in scientific research and drug development.
I. Hazard Profile and Safety Precautions
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. |
II. Step-by-Step Disposal Protocol
The primary and mandatory disposal route for this compound is through your institution's designated hazardous waste management program.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[7][8]
-
Properly segregate waste to prevent dangerous chemical reactions. Do not mix this compound with incompatible materials. As a general rule, keep acids separate from bases and oxidizers.[10][11]
-
Collect solid waste (e.g., contaminated weigh paper, gloves) separately from liquid waste (e.g., solutions containing the compound).
2. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) containers are often suitable.[12][13]
-
Original Container: Whenever possible, use the original container for the waste, provided it is in good condition.[1][10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.[1][2][13]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][8][10]
-
The SAA must be at or near the point of waste generation and should include secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[2][14]
-
Keep the waste container closed at all times, except when adding waste.[7][8][13]
4. Arranging for Waste Pickup:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your Environmental Health and Safety (EHS) office to arrange for pickup.[1][12]
-
The final disposal must be carried out by a licensed hazardous waste disposal contractor.[1]
5. Decontamination of Empty Containers:
-
"Empty" containers that held this compound must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol).[14][15]
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate hazardous waste container.[14][15]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated laboratory glassware or plasticware.[7][14]
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
Table 2: Spill Response Protocol
| Step | Action |
| 1. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others. |
| 2. Secure Area | Restrict access to the spill area. |
| 3. PPE | Don the appropriate PPE as outlined in Table 1. |
| 4. Contain & Absorb | For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[3] |
| 5. Collect Waste | Place all contaminated materials into a designated hazardous waste container and label it accordingly. |
| 6. Decontaminate | Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.[12] |
| 7. Report | Report the incident to your laboratory supervisor and your institution's EHS office.[12] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and review the Safety Data Sheet for any chemical before handling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 915920-28-4). The following procedures are based on the known hazards of structurally similar compounds and general principles of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[4] | Nitrile gloves. | Fully buttoned laboratory coat.[4] | Work in a chemical fume hood. If unavailable, an N95-rated respirator is required.[4] |
| Dissolving in Solvents | Chemical splash goggles. A face shield is recommended if splashing is likely.[5] | Nitrile gloves. | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield.[5] | Nitrile gloves. | Chemical-resistant apron over a laboratory coat. | All operations must be performed within a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Use in a well-ventilated area. |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[4]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before handling the chemical to avoid unnecessary movement and potential for spills.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Inspect gloves for any signs of damage before use.
3. Handling the Compound:
-
Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside a chemical fume hood to contain any dust.[4]
-
Transfers: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the laboratory coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[6]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

